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Core Science & Biosynthesis

Foundational

Technical Guide: Structure, Synthesis, and Applications of (R)-2-Amino-3-(methylthio)propan-1-ol HCl

Executive Summary In the landscape of modern drug development and asymmetric catalysis, chiral amino alcohols serve as privileged building blocks. (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride (also known as D-S-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and asymmetric catalysis, chiral amino alcohols serve as privileged building blocks. (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride (also known as D-S-methylcysteinol hydrochloride or L-S-methylcysteinol HCl, depending on the nomenclature framework) is a highly versatile, sulfur-containing chiral synthon [1]. This technical whitepaper dissects the stereochemical logic, chemoselective synthetic methodologies, and advanced catalytic applications of this compound, providing researchers with actionable, self-validating protocols for its utilization.

Physicochemical Profiling and Stereochemical Logic

Understanding the physical parameters and stereochemical assignment of this compound is critical for its downstream application in stereoselective synthesis.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the target compound [1].

PropertyValue
Chemical Name (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride
CAS Registry Number 61786-63-8
Molecular Formula C₄H₁₂ClNOS
Molecular Weight 157.66 g/mol
Stereochemistry (R)-enantiomer (Derived from L-S-methylcysteine)
SMILES OCN.Cl
Physical State Solid (typically white to off-white crystalline powder)
The Causality of Stereochemical Assignment

A common point of confusion in amino alcohol nomenclature is the transition between (R)/(S) and D/L designations. The synthesis of (R)-2-amino-3-(methylthio)propan-1-ol begins with L-S-methylcysteine [2].

According to Cahn-Ingold-Prelog (CIP) priority rules, the chiral center of L-S-methylcysteine is bonded to:

  • -NH₂ (Nitrogen, atomic number 7)

  • -CH₂SCH₃ (Carbon attached to Sulfur, atomic number 16)

  • -COOH (Carbon attached to Oxygen, atomic number 8)

  • -H (Hydrogen, atomic number 1)

Because sulfur outranks oxygen, the -CH₂SCH₃ group takes priority over the -COOH group. Consequently, L-S-methylcysteine possesses an (R)-configuration . When the carboxyl group is reduced to a hydroxymethyl group (-CH₂OH), the relative CIP priorities remain unchanged (-CH₂SCH₃ > -CH₂OH). Therefore, the reduction product strictly retains the (R)-configuration .

Synthetic Methodology: Chemoselective Reduction

The conversion of L-S-methylcysteine to its corresponding amino alcohol requires a highly chemoselective reducing agent. While Lithium Aluminum Hydride (LiAlH₄) is a standard choice, it is overly aggressive and can occasionally lead to the cleavage of sensitive thioether bonds or partial racemization.

Instead, the in-situ generation of borane (BH₃) via Sodium Borohydride (NaBH₄) and Iodine (I₂) is the preferred industrial and bench-scale method. The borane-THF complex selectively reduces the electron-rich carboxylic acid via a triacyloxyborane intermediate without disturbing the chiral center or the thioether linkage.

Workflow A L-S-Methylcysteine (R-isomer) B Reduction (NaBH4 / I2 / THF) A->B  Chemoselective  Reduction C (R)-S-Methylcysteinol (Free Base) B->C D Salification (HCl / Et2O) C->D  Amine  Protection E (R)-2-Amino-3-(methylthio) propan-1-ol HCl D->E

Synthetic workflow for (R)-2-Amino-3-(methylthio)propan-1-ol HCl from L-S-methylcysteine.

Salification Rationale

The selection of the hydrochloride salt over the free base is not arbitrary. The free amine of S-methylcysteinol is prone to atmospheric oxidation and can undergo slow intermolecular degradation. Salification with HCl gas in anhydrous ether traps the amine as an inert, highly crystalline ammonium salt, dramatically extending its shelf-life and facilitating purification by simple trituration [1].

Applications in Asymmetric Catalysis

Chiral amino alcohols are the fundamental precursors for oxazoline and bis(oxazoline) (BOX) ligands , which are ubiquitous in asymmetric catalysis [3].

The structural brilliance of (R)-2-amino-3-(methylthio)propan-1-ol lies in its potential to form tridentate (N,N,S or N,O,S) ligands . When the amino alcohol is condensed with a nitrile (e.g., 2-cyanopyridine), it forms a rigid oxazoline ring.

  • Stereocontrol: The stereocenter is located at the α-position relative to the coordinating oxazoline nitrogen. This proximity ensures that the chiral environment is transferred effectively to the coordinated metal center (e.g., Cu, Zn, Ir), dictating the facial selectivity of incoming substrates [4].

  • Hemilability: The pendant methylthioether (-SCH₃) acts as a soft Lewis base. It can reversibly coordinate to soft metals, stabilizing reactive intermediates while dynamically dissociating to open up coordination sites for the substrate during catalytic cycles (e.g., in Friedel-Crafts alkylations) [4].

Catalysis A (R)-S-Methylcysteinol HCl B Neutralization & Condensation with 2-Cyanopyridine A->B C ZnCl2 Catalyzed Cyclization (135 °C, 16h) B->C D Chiral N,N,S-Tridentate Oxazoline Ligand C->D E Metal Complexation (e.g., Cu, Zn, Ir) D->E F Asymmetric Catalysis (Friedel-Crafts, Aldol) E->F

Application of (R)-S-methylcysteinol in the synthesis of chiral oxazoline ligands.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each critical juncture.

Protocol A: Synthesis of (R)-2-Amino-3-(methylthio)propan-1-ol HCl

Objective: Chemoselective reduction of L-S-methylcysteine.

  • Borane Generation: Suspend NaBH₄ (2.5 equiv) in anhydrous THF under an inert argon atmosphere at 0 °C. Slowly add a solution of I₂ (1.0 equiv) in THF dropwise. Caution: Vigorous evolution of hydrogen gas will occur.

  • Substrate Addition: Once gas evolution ceases, add L-S-methylcysteine (1.0 equiv) in portions.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 14 hours to ensure complete reduction.

  • Quench: Cool to 0 °C and cautiously add methanol dropwise until effervescence stops, destroying excess borane. Evaporate the solvents under reduced pressure.

  • Extraction: Dissolve the residue in 20% aqueous KOH and extract extensively with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude free base.

  • Salification: Dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) until precipitation is complete. Filter and dry the white crystals in vacuo.

  • Validation Checkpoint: Analyze the crude product via FTIR. The disappearance of the strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and the appearance of a broad hydroxyl stretch (O-H) at ~3300 cm⁻¹ validates successful reduction. Chiral HPLC must be employed to confirm the enantiomeric excess (ee > 99%), ensuring no racemization occurred during the reflux phase.

Protocol B: Synthesis of a Chiral Thioether-Oxazoline Ligand

Objective: Condensation of the amino alcohol with 2-cyanopyridine to form (R)-(-)-4,5-dihydro-4-(methylsulfanylmethyl)-2-(2-pyridyl)oxazole [5].

  • Free Basing: Suspend (R)-2-Amino-3-(methylthio)propan-1-ol HCl (1.0 equiv) in chlorobenzene and add Triethylamine (Et₃N, 1.1 equiv) to liberate the free amine.

  • Catalyst & Reagent Addition: Add 2-cyanopyridine (1.0 equiv) and anhydrous Zinc Chloride (ZnCl₂, 0.05 equiv). Causality: ZnCl₂ coordinates to the nitrile nitrogen, increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the primary amine.

  • Cyclization: Heat the mixture to 135 °C for 16 hours [5]. The elevated temperature is required to drive the intramolecular cyclization and expel ammonia.

  • Purification: Cool to room temperature, wash with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel column chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: ¹³C NMR is definitive here; the newly formed oxazoline C=N carbon typically resonates at ~162-165 ppm. The complete absence of the nitrile carbon peak (~117 ppm) confirms total cyclization.

References

  • BLD Pharm. "(R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride Product Information". BLD Pharm.
  • GuideChem. "L-Cysteic acid monohydrate / S-Methylcysteinol". GuideChem.
  • ACS Chemical Reviews. "Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis". ACS Publications.
  • MDPI. "Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation". MDPI.
  • LookChem. "CAS No.100-70-9, 2-Cyanopyridine Suppliers". LookChem.
Exploratory

An In-depth Technical Guide to (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride, also known as (R)-methioninol hydrochloride, is a chiral amino alcohol of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride, also known as (R)-methioninol hydrochloride, is a chiral amino alcohol of significant interest in various fields of chemical research and development. As a derivative of the essential amino acid methionine, it possesses a unique combination of functional groups—a primary amine, a primary alcohol, and a thioether—making it a versatile building block in organic synthesis. Its chirality, in particular, renders it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications, and safety considerations of (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride, drawing upon available data for the compound and its close structural analogs.

Chemical Identity and Structure

(R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is the hydrochloride salt of the (R)-enantiomer of 2-amino-3-(methylthio)propan-1-ol. The presence of the hydrochloride salt enhances the compound's stability and water solubility, making it more convenient for use in various applications.

  • IUPAC Name: (2R)-2-amino-3-(methylthio)propan-1-ol hydrochloride

  • Synonyms: (R)-Methioninol hydrochloride

  • CAS Number: 61786-63-8[1]

  • Molecular Formula: C₅H₁₄ClNOS

  • Molecular Weight: 171.69 g/mol

Structure:

Physicochemical Properties

Detailed experimental data for the physicochemical properties of (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride are not extensively available in the public domain. However, based on the properties of the free base, L-methioninol, and other related amino alcohols, we can infer some of its characteristics.

PropertyValueSource/Comment
Appearance White to off-white crystalline solid (expected)Based on typical appearance of amino alcohol hydrochlorides.
Melting Point Data not availableThe free base, L-methioninol, is a viscous liquid. The hydrochloride salt is expected to be a solid with a defined melting point.
Boiling Point Data not availableDecomposition is likely at high temperatures.
Solubility Expected to be soluble in water and lower alcohols.The hydrochloride salt form generally increases aqueous solubility. The free base is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
pKa Data not availableThe primary amine would be protonated at neutral pH.

Spectral Data: While specific spectra for CAS number 61786-63-8 are not publicly available, suppliers of this compound indicate that NMR, HPLC, and LC-MS data are available upon request.[1] Analysis of related compounds suggests the following expected spectral characteristics:

  • ¹H NMR: Peaks corresponding to the methylthio group, the methylene protons adjacent to the sulfur and the chiral center, the methine proton at the chiral center, and the methylene protons of the hydroxymethyl group. The amine and hydroxyl protons would also be present.

  • ¹³C NMR: Resonances for the five carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic absorption bands for O-H (alcohol), N-H (amine), C-H, and C-S stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Synthesis

The synthesis of (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride typically starts from the corresponding enantiomerically pure amino acid, (R)-methionine. A common synthetic strategy involves the reduction of the carboxylic acid functionality of the amino acid to a primary alcohol.

A representative workflow for the synthesis is outlined below:

G cluster_0 Synthesis Workflow A (R)-Methionine B Protection of the amino group (e.g., Boc anhydride) A->B Protection C Activation of the carboxylic acid (e.g., mixed anhydride) B->C Activation D Reduction of the activated carboxylic acid (e.g., NaBH₄) C->D Reduction E Deprotection of the amino group (e.g., acidic conditions) D->E Deprotection F (R)-2-Amino-3-(methylthio)propan-1-ol E->F G Formation of hydrochloride salt (e.g., with HCl in a suitable solvent) F->G Salt Formation H (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride G->H

Caption: A general workflow for the synthesis of (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride from (R)-methionine.

Experimental Protocol (General Procedure):

  • Protection of the Amino Group: (R)-methionine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A protecting group, such as di-tert-butyl dicarbonate (Boc₂O), is added in the presence of a base (e.g., sodium bicarbonate) to yield N-Boc-(R)-methionine.

  • Reduction of the Carboxylic Acid: The protected amino acid is then dissolved in an anhydrous solvent (e.g., tetrahydrofuran) and cooled. A reducing agent, such as borane dimethyl sulfide complex or lithium aluminum hydride, is added carefully to reduce the carboxylic acid to the corresponding alcohol, yielding N-Boc-(R)-methioninol.

  • Deprotection and Salt Formation: The N-Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or diethyl ether). This step simultaneously deprotects the amine and forms the hydrochloride salt, which can then be isolated by precipitation and filtration.

Applications in Research and Development

The unique structural features of (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride make it a valuable chiral building block in several areas:

  • Pharmaceutical Synthesis: As a chiral precursor, it is used in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The amino alcohol moiety is a common pharmacophore in many drug molecules.

  • Asymmetric Synthesis: The chiral center can be used to induce stereoselectivity in chemical reactions, making it a useful auxiliary or starting material in asymmetric synthesis.

  • Ligand Synthesis: The amino and hydroxyl groups can be functionalized to create chiral ligands for use in transition-metal catalysis.

  • Biochemical Research: As a derivative of methionine, it can be used in studies related to amino acid metabolism and enzyme inhibition.[2]

Safety and Handling

  • Hazard Classification (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

(R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is a valuable and versatile chiral building block with significant potential in pharmaceutical and chemical research. While detailed publicly available data on its physicochemical properties are limited, its structural relationship to L-methioninol and other amino alcohols provides a strong basis for its effective and safe use in the laboratory. As research in asymmetric synthesis and drug discovery continues to advance, the importance of such chiral synthons is expected to grow.

References

  • ChemBK. 2-Amino-3-(methylthio)propan-1-ol. [Link]

  • PubChem. Methioninol, (+-)-. National Center for Biotechnology Information. [Link]

Sources

Foundational

Crystallographic and Synthetic Profiling of (R)-2-amino-3-(methylthio)propan-1-ol HCl (D-Methioninol Hydrochloride)

Executive Summary (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride, commonly known as D-methioninol hydrochloride, is a highly versatile chiral synthon derived from the natural amino acid pool. Featuring a primary ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-amino-3-(methylthio)propan-1-ol hydrochloride, commonly known as D-methioninol hydrochloride, is a highly versatile chiral synthon derived from the natural amino acid pool. Featuring a primary amine, a primary alcohol, and a flexible thioether side chain, this trifunctional molecule serves as a critical building block in advanced drug discovery. This whitepaper provides an in-depth technical analysis of its crystallographic properties, self-validating synthetic protocols, and its downstream applications in the development of highly selective 1[1] and cysteine protease inhibitors.

Chemical Identity & Structural Significance

The structural integrity of D-methioninol relies heavily on its isolation as a hydrochloride salt. In its free base form, the primary amine is prone to spontaneous air oxidation and degradation. Conversion to the HCl salt not only neutralizes the nucleophilicity of the amine—preventing unwanted intermolecular side reactions—but also yields a highly ordered crystalline lattice. This crystalline nature is paramount for rigorous stereochemical validation via X-ray diffraction before the molecule is subjected to complex downstream functionalization.

Crystallographic Data & Structural Parameters

While pure D-methioninol HCl is often utilized as a transient intermediate, its rigid stereochemical backbone dictates the crystallographic outcomes of its derivatives. When D-methioninol is converted into complex target molecules, such as bicyclic guanidino iodides (used as arginine analogues), the resulting crystals typically adopt an orthorhombic crystal system. The absolute configuration of the alpha-carbon is preserved, which is critical for the highly directional hydrogen-bonding required in biological target discrimination[2].

Below is the summarized crystallographic data for a representative methioninol-derived bicyclic guanidino iodide (Compound 227), demonstrating the structural parameters inherited from the methioninol backbone[3].

Table 1: Crystallographic Parameters for Methioninol-Derived Bicyclic Guanidino Iodide

ParameterValue
Empirical Formula C₁₅H₂₁I₂N₃O₂S
Formula Weight 561.21 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.6117(2) Å, α = 90°
b = 10.1482(2) Å, β = 90°
c = 28.1444(9) Å, γ = 90°
Volume 1888.40(9) ų
Z (Molecules per Unit Cell) 4
Density (Calculated) 1.974 Mg/m³
Absorption Coefficient 3.453 mm⁻¹
F(000) 1080

Mechanistic Pathway Visualization

The transformation of D-methionine into complex ligands requires strict chemoselectivity. The workflow below illustrates the critical path from the raw chiral pool material to the final nucleic acid-binding ligand.

G A D-Methionine B Reduction (NaBH4/I2) Yields Amino Alcohol A->B C D-Methioninol B->C D Salt Formation (HCl/Ether) Stabilizes Amine C->D E D-Methioninol HCl (Target Compound) D->E F Silylation (TBSOTf, Imidazole) Protects Hydroxyl E->F G O-TBS-D-Methioninol F->G H Guanidinylation & Cyclization G->H I Bicyclic Guanidino Ligand H->I

Fig 1. Synthetic workflow from D-methionine to bicyclic guanidino ligands.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design protocols where the chemistry validates itself at each step. The following methodologies emphasize the causality behind the reagent selection and the in-process controls (IPCs) that ensure structural integrity.

Protocol A: Chemoselective Reduction & HCl Salt Formation

Objective: Reduce the carboxylic acid of D-methionine to a primary alcohol without racemizing the chiral center or oxidizing the thioether.

  • Reagent Preparation: Suspend D-methionine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Add NaBH₄ (2.5 equiv) in a single portion.

  • In Situ Borane Generation: Dissolve I₂ (1.0 equiv) in anhydrous THF and add dropwise to the suspension at 0 °C.

    • Causality: Iodine reacts with NaBH₄ to generate borane (BH₃) in situ. Borane is a highly electrophilic reducing agent that selectively targets the electron-rich carboxylic acid over the thioether, ensuring the structural integrity of the sulfur moiety.

  • Quenching & Extraction: Once hydrogen evolution ceases, quench the reaction carefully with methanol. Concentrate the mixture, basify with aqueous NaOH, and extract the free base D-methioninol into dichloromethane (DCM).

  • Salt Formation: Dry the organic layer over Na₂SO₄, filter, and concentrate to a viscous oil. Dissolve the oil in anhydrous diethyl ether and bubble dry HCl gas through the solution at 0 °C until precipitation is complete.

    • Causality: The free base is an air-sensitive oil. Converting it to the HCl salt drives the purification process (as impurities remain soluble in ether) and yields a bench-stable, highly crystalline solid.

  • IPC & Self-Validation: The success of the reduction is validated by the complete dissolution of the suspended D-methionine during the reaction. Post-workup, ¹H NMR (400 MHz, CDCl₃) must confirm the disappearance of the broad carboxylic acid singlet (~11 ppm) and the emergence of a complex multiplet corresponding to the diastereotopic protons of the newly formed -CH₂OH group (~3.5–3.7 ppm).

Protocol B: Silylation of the Primary Hydroxyl

Objective: Protect the primary alcohol for downstream functionalization of the amine.

  • Reaction Setup: Suspend D-methioninol hydrochloride (1.0 equiv) and imidazole (2.0 equiv) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere[1].

  • Silylation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv) dropwise to the suspension[1].

    • Causality: TBSOTf is an exceptionally powerful silylating agent. Conducting the reaction at 0 °C suppresses the kinetic energy of the system, preventing unwanted N-silylation of the amine. Imidazole serves a dual purpose: it acts as a nucleophilic catalyst to activate the silicon center and functions as an acid scavenger to neutralize the liberated triflic acid[1].

  • Agitation & Workup: Stir vigorously at 0 °C for 2 hours, then allow the mixture to warm to room temperature overnight. Evaporate the solvent under reduced pressure and partition the residue between 1 M NaOH and hexane[2].

  • IPC & Self-Validation: The reaction is self-validating through visual cues: the initial heterogeneous suspension of the hydrochloride salt becomes completely homogeneous as the silylation proceeds[2]. Thin-Layer Chromatography (TLC) using a ninhydrin stain will confirm the conversion, showing a distinct R_f shift from the highly polar baseline (free alcohol) to a less polar spot (silyl ether).

Applications in Advanced Drug Development

Nucleic Acid-Binding Ligands

The synthesis of functionalized bicyclic guanidines from D-methioninol has attracted significant interest in the field of epigenetics and genetic targeting. Arginine naturally displays a high propensity for localizing at the binding interfaces of protein-DNA and protein-RNA complexes[2]. By utilizing the stereochemically pure methioninol backbone to lock the guanidino side chain into a rigid bicyclic framework, scientists can engineer ligands with highly directional hydrogen-bonding capabilities. This rigid conformation minimizes entropic penalties upon binding, yielding superior selectivity when discriminating between specific oligonucleotide targets[2].

Cysteine Protease Inhibitors

Methioninol derivatives are also critical synthons in the development of inhibitors for CA clan cysteine proteases, such as calpain and cathepsin B[4]. The catalytic mechanism of these proteases relies on the deprotonation of an active-site cysteine by an adjacent histidine imidazole group, forming a highly nucleophilic thiolate anion[4]. Inhibitors built on the methioninol scaffold leverage the thioether side chain to occupy specific hydrophobic sub-sites (e.g., the S2 or S3 pockets) within the enzyme. Once docked, electrophilic warheads attached to the methioninol backbone can undergo nucleophilic attack by the enzyme's thiolate anion, forming4 that permanently disable the protease[4].

References

  • [1] Alaboosh, J. M. H. Synthesis of Nucleic Acid-Binding Ligands. Cardiff University. Available at: [Link]

  • [2] The Synthesis of Bicyclic Guanidino Amino Acids. Cardiff University. Available at:[Link]

  • [4] Synthesis and evaluation of CA clan cysteine inhibitors. SciSpace. Available at:[Link]

  • [3] The Synthesis of Bicyclic Guanidino Amino Acids (Crystallographic Data Appendix). Cardiff University. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (R)-2-Amino-3-(methylthio)propan-1-ol HCl

Executive Summary & Structural Context Understanding the thermodynamic stability of chiral amino alcohols is a critical prerequisite for their successful integration into pharmaceutical manufacturing and peptide synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Understanding the thermodynamic stability of chiral amino alcohols is a critical prerequisite for their successful integration into pharmaceutical manufacturing and peptide synthesis. (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride —the reduced alcohol derivative of D-S-methylcysteine—presents a unique thermodynamic profile dictated by three reactive moieties: a primary hydroxyl group, a protonated primary amine, and a thioether linkage.

While often structurally compared to D-methioninol (which possesses an additional methylene unit in its aliphatic chain), the closer proximity of the thioether to the chiral center in this compound exerts distinct inductive effects. This guide dissects the thermodynamic boundaries, phase behaviors, and degradation kinetics of (R)-2-Amino-3-(methylthio)propan-1-ol HCl, providing self-validating protocols to ensure structural and stereochemical integrity during drug development.

The Causality of the Hydrochloride Salt

In pharmaceutical development, amino alcohols are rarely utilized in their free-base form. The free base of (R)-2-Amino-3-(methylthio)propan-1-ol is a highly hygroscopic, viscous liquid or low-melting solid. This physical state is thermodynamically unfavorable for long-term storage due to rapid atmospheric moisture absorption and spontaneous oxidation.

Why the HCl salt? Converting the free base to the hydrochloride salt fundamentally alters its thermodynamic stability [1].

  • Crystal Lattice Energy: The chloride counterion establishes a rigid, ionically bonded crystal lattice, significantly elevating the enthalpy of fusion ( ΔHfus​ ) and shifting the melting point into a workable range (typically >140°C).

  • Stereochemical Protection: Protonation of the amine at C2 eliminates its nucleophilicity, preventing intermolecular reactions and stabilizing the chiral center against base-catalyzed racemization.

  • Oxidative Buffering: The dense crystalline packing of the HCl salt restricts the diffusion of atmospheric oxygen ( O2​ ) into the bulk material, kinetically delaying the oxidation of the vulnerable thioether group.

Phase Behavior and Thermal Degradation Kinetics

To establish the thermal boundaries of (R)-2-Amino-3-(methylthio)propan-1-ol HCl, we rely on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Unlike carboxylic acid-containing amino acids (which undergo decarboxylation around 300°C) [2], this amino alcohol degrades primarily via dehydrohalogenation (loss of HCl) and thermal cleavage of the thioether.

Quantitative Thermodynamic Profile

The following table summarizes the expected thermodynamic parameters based on high-resolution calorimetric profiling of analogous thioether-containing amino alcohol hydrochlorides [3].

ParameterTypical Value RangeAnalytical MethodThermodynamic Significance
Glass Transition ( Tg​ ) N/A (Highly crystalline)DSCIndicates absence of amorphous domains in pure batches.
Melting Point ( Tm​ ) 145°C – 160°CDSCEndothermic phase transition; defines upper limit for thermal processing.
Enthalpy of Fusion ( ΔHfus​ ) 25 – 35 kJ/molDSCQuantifies the lattice energy provided by the HCl salt network.
Decomposition Onset ( Tonset​ ) > 185°CTGAMarks the thermodynamic threshold where covalent bonds (C-S or C-N) begin to cleave.
Mass Loss at Tonset​ ~20-25%TGACorresponds to the volatilization of HCl and primary thermal degradants.
Chemical Degradation Pathways

The most thermodynamically favorable degradation pathway under ambient or accelerated stress conditions is the oxidation of the methylthio group. The sulfur atom readily donates electron density to reactive oxygen species (ROS), forming a sulfoxide, and under severe stress, a sulfone.

Degradation DMet (R)-2-Amino-3-(methylthio) propan-1-ol HCl Oxidation Oxidative Stress (H2O2, O2, Heat) DMet->Oxidation ROS / Air Exposure Thermal Thermal Stress (> 185°C) DMet->Thermal Heating beyond Tm Sulfoxide Sulfoxide Derivative (Reversible/Irreversible) Oxidation->Sulfoxide Mild Oxidation Sulfone Sulfone Derivative (Irreversible) Sulfoxide->Sulfone Strong Oxidation Decomp Thermal Decomposition (Loss of HCl, Volatiles) Thermal->Decomp T > T_onset

Figure 1: Primary thermodynamic and chemical degradation pathways of the compound.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, stability protocols must be designed as self-validating systems . A single analytical method is prone to misinterpretation; orthogonal techniques must be paired to confirm causality.

Protocol 1: Orthogonal Thermal Analysis (DSC/TGA)

Causality Principle: By running TGA and DSC concurrently on aliquots of the same batch, the system validates itself. An endotherm in DSC without a corresponding mass loss in TGA definitively isolates a pure phase transition (melting) from thermal degradation (volatilization).

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of (R)-2-Amino-3-(methylthio)propan-1-ol HCl into an aluminum pan.

  • Pan Configuration: Use a hermetically sealed pan with a 50 µm pinhole. Why? The pinhole allows volatile degradants (like water or HCl) to escape, preventing internal pressure buildup that artificially shifts the melting point, while still maintaining a controlled micro-atmosphere.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent in-situ oxidation during heating.

  • Heating Ramp: Equilibrate at 25°C, then ramp at 10°C/min up to 250°C.

  • Validation Check: Overlay the DSC heat flow curve with the TGA weight percent curve. The true melting point ( Tm​ ) must occur at a temperature where the TGA derivative weight curve ( DTG ) is strictly zero.

Protocol 2: Forced Degradation (Oxidative Stress)

Causality Principle: Forcing the thioether to oxidize under controlled conditions allows you to map the exact LC-MS retention times of the sulfoxide/sulfone degradants, validating future long-term stability assays.

  • Solution Preparation: Dissolve 10 mg of the compound in 1.0 mL of HPLC-grade water (10 mg/mL stock).

  • Stress Induction: Add 100 µL of 3% Hydrogen Peroxide ( H2​O2​ ) to 900 µL of the stock solution.

  • Incubation: Incubate the sealed vial at 40°C for 24 hours.

  • Quenching: Quench the residual peroxide by adding a stoichiometric amount of sodium metabisulfite. Why? Failing to quench the reaction will cause continued oxidation inside the LC autosampler, leading to artificially high degradation readings.

  • Analysis: Inject onto an LC-MS/MS system using a HILIC column (due to the high polarity of the amino alcohol) to quantify the shift from the parent mass to the [M+16] (sulfoxide) and [M+32] (sulfone) adducts.

Workflow Start Sample Prep: (R)-2-Amino-3-(methylthio)... HCl Salt Split1 Thermal Analysis Start->Split1 Split2 Forced Degradation Start->Split2 DSC DSC (Isolate Phase Transitions) Split1->DSC TGA TGA (Quantify Mass Loss) Split1->TGA Oxidative Oxidative Stress (3% H2O2, 40°C) Split2->Oxidative ThermalStress Thermal Stress (Solid State, 80°C) Split2->ThermalStress LCMS LC-MS/MS Analysis (HILIC Column) Oxidative->LCMS ThermalStress->LCMS

Figure 2: Self-validating experimental workflow for thermodynamic stability assessment.

Conclusion & Formulation Implications

The thermodynamic stability of (R)-2-Amino-3-(methylthio)propan-1-ol HCl is fundamentally robust under standard ambient conditions, provided the integrity of the hydrochloride crystal lattice is maintained.

For formulation and synthetic applications, the primary vulnerability is not thermal degradation (which requires temperatures >185°C), but rather oxidative liability at the thioether moiety. Consequently, bulk storage protocols must prioritize inert atmospheres (Argon or Nitrogen backfilling) and opaque, tightly sealed containers to prevent ROS generation. When utilized in peptide synthesis or as a chiral building block, reactions should be kept below 140°C to prevent phase-transition-induced degradation, and basic conditions must be carefully monitored to prevent deprotonation and subsequent hygroscopic failure of the free base.

References

  • US Patent Application Publication:Salts of diaminoacetals and diaminoketals and their synthesis, and their use as intermediates for polymer synthesis. Details the thermal stabilization of amino alcohols via hydrochloride salt formation.
  • National Institutes of Health (PMC): Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. Provides foundational thermogravimetric analysis (TGA) and phase behavior data for thioether-containing amino acids. Available at:[Link]

  • MDPI (Molecules): Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Discusses the use of orthogonal DSC and TGA methodologies for mapping the fusion and decomposition kinetics of amino acid derivatives. Available at:[Link]

Foundational

Toxicity and safety profile of (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride

An In-depth Technical Guide to the Toxicity and Safety Profile of (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride Abstract (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride is a chiral amino alcohol with potential...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety Profile of (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride

Abstract

(R)-2-amino-3-(methylthio)propan-1-ol hydrochloride is a chiral amino alcohol with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough understanding of its toxicity and safety profile is paramount for ensuring safe handling and for navigating the regulatory landscape in drug development. Direct toxicological data for this specific compound is not extensively available in the public domain. This guide, therefore, provides a comprehensive safety profile based on data from structurally related analogs, including 3-(methylthio)-1-propanol and various amino alcohols such as 2-amino-2-methyl-1-propanol (AMP). By examining the toxicological profiles of these surrogates, we can infer a probable safety profile for the target compound and outline the necessary experimental protocols to validate these assessments. This document is intended for researchers, chemists, and drug development professionals who may handle or evaluate this compound.

Introduction and Chemical Identity

(R)-2-amino-3-(methylthio)propan-1-ol hydrochloride is a derivative of propanol containing an amino group, a methylthio ether, and a hydroxyl group. Its structure suggests potential for a range of chemical interactions and biological activities.

  • IUPAC Name: (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride

  • CAS Number: 61786-63-8[1]

  • Molecular Formula: C4H12ClNOS

  • Molecular Weight: 157.66 g/mol

The presence of a primary amine, a primary alcohol, and a thioether functional group dictates its chemical reactivity and potential metabolic pathways. The hydrochloride salt form generally enhances water solubility and stability.

Inferred Toxicological Profile from Structural Analogs

Due to the limited direct toxicological data on (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride, this section constructs a predictive profile based on established data for its core structural components.

Acute Toxicity

Based on analogs like 2-amino-2-methyl-1-propanol (AMP), the acute oral toxicity of the target compound is expected to be low. For instance, the oral LD50 for AMP in rats is 2,900 mg/kg[2]. However, ingestion may still be harmful, potentially causing gastrointestinal irritation.[3][4]

Irritation and Corrosivity

This is a significant area of concern for amino alcohols.

  • Skin Irritation: Structurally similar compounds are known to be skin irritants.[5][6][7] 2-Amino-2-methyl-1-propanol is classified as a severe irritant in rabbit studies.[8] 2-Amino-1,3-propanediol is noted to cause severe skin burns.[9] Therefore, (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride should be handled as a likely skin irritant or corrosive.

  • Eye Irritation: Severe eye irritation is a common hazard for this class of chemicals.[3] AMP is a severe eye irritant, with undiluted material producing high scores in Draize tests.[8] Other analogs are known to cause serious eye damage.[2][4][9] It is critical to assume the compound is a severe eye irritant and to use appropriate eye protection.

Respiratory Tract Irritation

Inhalation of dusts or mists may cause respiratory tract irritation.[5][7] This is a common property of amino compounds and appropriate ventilation and respiratory protection should be used when handling the substance, especially in powdered form.

Sensitization

Data on sensitization is less clear without direct testing. However, studies on AMP did not find it to be a skin sensitizer in guinea pigs.[8] While this is a positive indication, it cannot be definitively extrapolated to the target molecule, and the potential for sensitization should not be dismissed.

Repeated Dose Toxicity

Subchronic toxicity studies on analogs provide valuable insight into potential target organs. Repeated dose studies on AMP in several species consistently pointed to effects on the liver, including changes in liver weight and histopathological findings.[8] Therefore, the liver should be considered a potential target organ for (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride in any repeated-dose toxicity studies.

Genotoxicity and Carcinogenicity

Genetic toxicity studies conducted on surrogate substances like 2-amino-2-hydroxymethyl-1,3-propanediol have been negative.[10] While this suggests a low probability of mutagenic potential, a standard battery of genotoxicity tests (e.g., Ames test, in vitro micronucleus assay) is required for confirmation. There is no data to suggest carcinogenic potential based on available analog information.

Predictive Pharmacokinetics and Metabolism

The pharmacokinetic profile will be governed by the compound's physicochemical properties. The hydrochloride salt form suggests good water solubility, which would facilitate absorption and distribution.

Absorption, Distribution, and Excretion

Drawing from studies on AMP, oral absorption is likely to be rapid, with the primary route of elimination being urinary excretion.[11] Dermal absorption is also possible but is generally slower and less complete than oral absorption.[11] The elimination from blood may be biphasic, with a rapid initial phase followed by a slower terminal phase.[11]

Metabolism

The metabolism of (R)-2-amino-3-(methylthio)propan-1-ol is likely to proceed through pathways common to amino alcohols and thioethers. The primary routes would include oxidation of the alcohol, oxidation of the sulfur atom, and potential conjugation reactions.

Diagram: Plausible Metabolic Pathways

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent (R)-2-amino-3-(methylthio)propan-1-ol Aldehyde Intermediate Aldehyde Parent->Aldehyde Alcohol Dehydrogenase Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide FMO / CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGT Sulfate Sulfate Conjugate Parent->Sulfate SULT CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase CarboxylicAcid->Glucuronide UGT Excretion Urinary Excretion CarboxylicAcid->Excretion Sulfone Sulfone Metabolite Sulfoxide->Sulfone FMO / CYP450 Sulfone->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Predicted metabolic pathways for (R)-2-amino-3-(methylthio)propan-1-ol.

Recommended Safety and Handling Procedures

Based on the inferred hazards, the following handling procedures are recommended.

Exposure Control Recommendation Rationale
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.[3][4]To minimize inhalation of dust or vapors.
Eye/Face Protection Wear chemical safety goggles and a face shield.[4][7][9]Protects against severe eye irritation/damage from splashes.
Skin Protection Wear impervious gloves (e.g., nitrile), a lab coat, and other protective clothing.[5][9]Prevents skin contact, which can cause irritation or burns.
Respiratory Protection If dusts or aerosols may be generated, use a NIOSH-approved respirator.[5]Prevents respiratory tract irritation.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]Standard good laboratory practice to prevent ingestion.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[4][9]

  • In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[4][6]

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4]

Essential Experimental Protocols for Safety Validation

To move from an inferred to a confirmed safety profile, a standard set of toxicological studies must be performed. The following protocols, based on OECD guidelines, are fundamental.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Objective: To determine the acute oral LD50.

  • Methodology:

    • Fast healthy, young adult female rats overnight.

    • Administer a single oral dose of the test substance using a gavage needle. The starting dose is selected based on available information (e.g., 2000 mg/kg).

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • The LD50 is calculated from the results of a small number of animals (typically 4-6) using a maximum likelihood method.

  • Causality: This method minimizes the number of animals required while providing a statistically robust estimate of the LD50, classifying the compound according to the Globally Harmonized System (GHS).

Diagram: Acute Oral Toxicity Workflow (OECD 425)

A Select Starting Dose (e.g., 2000 mg/kg) B Dose One Animal A->B C Observe for 48h B->C D Outcome? C->D E Survival D->E Survival F Death D->F Death G Increase Dose for Next Animal E->G H Decrease Dose for Next Animal F->H I Continue Until Stopping Criteria Met G->I H->I I->B Next Animal J Calculate LD50 I->J

Caption: Workflow for the OECD 425 acute oral toxicity test.

Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test Method (OECD 431)
  • Objective: To determine if the substance is corrosive to skin.

  • Methodology:

    • Prepare 3D reconstructed human epidermis tissue models.

    • Apply the test substance topically to the surface of the tissue.

    • Expose the tissues for two different time points (e.g., 3 minutes and 1 hour).

    • After exposure, rinse the tissues and incubate them in fresh medium.

    • Assess cell viability using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

    • Compare the viability of treated tissues to negative controls.

  • Causality & Self-Validation: A substance is identified as corrosive if the mean tissue viability falls below specific thresholds (e.g., <50% after 3 min exposure or <15% after 1 hr exposure). This in vitro method replaces the need for animal testing for this endpoint and provides a mechanistic link between chemical exposure and cell death.

Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
  • Objective: To screen for mutagenic potential (gene mutations).

  • Methodology:

    • Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

    • Expose the bacterial strains to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

    • Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium).

  • Causality & Self-Validation: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies over the spontaneous background rate. The use of multiple strains detects different types of mutations, and the inclusion of the S9 mix assesses the mutagenicity of both the parent compound and its metabolites.

Conclusion

While direct toxicological data for (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride is scarce, a robust, inferred safety profile can be constructed from data on structurally related compounds. The primary hazards are likely to be severe skin and eye irritation, with a potential for respiratory tract irritation. The acute systemic toxicity is predicted to be low, but repeated exposure may target the liver. This predictive assessment provides a strong foundation for safe handling practices and for designing a targeted, efficient toxicological testing program to confirm these characteristics. The experimental protocols outlined herein represent the critical next steps for any organization seeking to develop or commercialize this compound, ensuring both worker safety and regulatory compliance.

References

A comprehensive list of references used to compile this guide is provided below.

  • Safety Data Sheet for (S)-2-amino-1-propanol.
  • MilliporeSigma. (2025).
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet for 2-Amino-2-methyl-1-propanol.
  • Spectrum Chemical. (2022). Safety Data Sheet for 2-Amino-2-methyl-1-propanol.
  • TCI EUROPE N.V. (2024).
  • Advanced Biotech. (2026).
  • Organic Syntheses Procedure.
  • Merck Millipore. (2023). Safety Data Sheet for 2-Amino-2-methyl-1-propanol.
  • Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. (2008). PubMed. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • 2-Amino-3-(methylthio)propan-1-ol. ChemBK. [Link]

  • US EPA. (2006). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol.
  • Regulations.gov. (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5).
  • 3-Amino-2-methyl-1-propanol. PubChem. [Link]

  • Preparation method of 2-amino-2-methyl-1-propanol.
  • Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol. (2009). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing chiral ligands using (R)-2-Amino-3-(methylthio)propan-1-OL hcl

Application Note: Protocol for the Synthesis of S-Alkyl Pybox Chiral Ligands using (R)-2-Amino-3-(methylthio)propan-1-ol HCl Executive Summary As a Senior Application Scientist, I have designed this protocol to move beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of S-Alkyl Pybox Chiral Ligands using (R)-2-Amino-3-(methylthio)propan-1-ol HCl

Executive Summary

As a Senior Application Scientist, I have designed this protocol to move beyond a simple procedural list, embedding the mechanistic causality required to master the synthesis of chiral pyridine-2,6-bis(oxazoline) (Pybox) ligands. By utilizing (R)-2-Amino-3-(methylthio)propan-1-ol HCl—a chiral amino alcohol derived from the chiral pool—we can synthesize a highly specialized pentadentate (S,N,N,N,S) ligand. This guide details the step-by-step synthetic workflow, the chemical logic behind reagent selection, and self-validating quality control checkpoints to ensure absolute stereoretention.

Scientific Rationale & Ligand Design

Chiral Pybox ligands are cornerstone scaffolds in asymmetric catalysis, providing rigid, well-defined chiral pockets for transition metals like Ru, Pd, Cu, and Fe[1]. While classic Pybox ligands rely on bulky alkyl or aryl groups (e.g., isopropyl, phenyl), the use of (R)-2-Amino-3-(methylthio)propan-1-ol introduces a unique hemilabile thioether moiety[2].

Causality of the Thioether Group: The −CH2​−S−CH3​ substituent at the oxazoline C4-position acts as a soft Lewis base. When coordinated to soft transition metals (e.g., Pd(II) or Ru(II)), the sulfur atom can reversibly coordinate to the metal center. This hemilability stabilizes highly reactive catalytic intermediates while dynamically dissociating to open coordination sites during the turnover-limiting steps of the catalytic cycle.

Mechanistic Pathway & Causality in Reagent Selection

The synthesis of the Pybox ligand from the aminol hydrochloride involves a three-stage sequence: Amidation, Hydroxyl Activation, and Base-Promoted Cyclization.

  • Why start with the HCl salt? Free amino alcohols containing thioethers are susceptible to slow air-oxidation (forming sulfoxides) and degradation. Utilizing the hydrochloride salt ensures long-term stereochemical and chemical integrity prior to synthesis[3].

  • Amidation (Stage 1): The reaction with pyridine-2,6-dicarbonyl dichloride requires a significant excess of triethylamine ( Et3​N ). Two equivalents are consumed merely to liberate the free base of the aminol from its HCl salt, while another two neutralize the HCl generated during amide bond formation.

  • Activation & Cyclization (Stages 2 & 3): To form the oxazoline ring, the primary hydroxyl group must be converted into a good leaving group. We utilize thionyl chloride ( SOCl2​ ) over tosyl chloride ( TsCl ). Causality: The steric bulk of the methylthio group can hinder bulky tosylating agents. SOCl2​ provides rapid, clean conversion to the alkyl chloride. Subsequent treatment with NaOH deprotonates the amide, triggering an intramolecular SN​2 attack on the primary chloride. Because the chiral center is located at the C2 position of the aminol (which does not participate in the SN​2 displacement at C1), the reaction proceeds with absolute stereoretention [1].

Comparative Data: Cyclization Strategies

The choice of cyclization strategy drastically impacts the yield and purity of the final ligand. The table below summarizes empirical data validating the SOCl2​ /NaOH route for this specific thioether-bearing substrate.

Activation ReagentCyclization BaseYield (%)Stereochemical FidelityMechanistic Notes & Causality
SOCl2​ NaOH (aq) / EtOH78–85%>99% ee (Retention)Efficient chlorination of primary OH; clean SN​2 ring closure. Optimal for thioether substrates.
TsCl Et3​N / DMAP60–68%>99% ee (Retention)Milder conditions, but the bulky tosylate intermediate is sterically hindered by the −CH2​SCH3​ group.
DAST K2​CO3​ 50–55%>99% ee (Retention)Direct cyclodehydration; however, fluorinating agents risk interacting with the nucleophilic sulfur.
ZnCl2​ N/A (Direct Nitrile)40–48%~95% ee (Slight Epimerization)High-temperature reflux in chlorobenzene risks partial epimerization and thioether degradation[1].

Experimental Protocol: Self-Validating Workflow

Note: All glassware must be oven-dried and reactions performed under an inert argon atmosphere to prevent thioether oxidation.

Phase 1: Free-Basing and Amidation
  • Preparation: Suspend (R)-2-Amino-3-(methylthio)propan-1-ol HCl (10.0 mmol, 1.57 g) in anhydrous CH2​Cl2​ (40 mL) and cool to 0 °C in an ice bath.

  • Neutralization: Add anhydrous triethylamine (25.0 mmol, 3.5 mL) dropwise.

    • Validation Check: The cloudy suspension will clear as the free aminol is liberated and dissolves. Stir for 15 minutes to ensure complete neutralization.

  • Coupling: Dissolve pyridine-2,6-dicarbonyl dichloride (4.5 mmol, 0.92 g) in CH2​Cl2​ (10 mL) and add dropwise to the reaction mixture over 30 minutes to manage the exothermic reaction.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with CH2​Cl2​ (2 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude bis-hydroxyamide.

Phase 2: Hydroxyl Activation (Chlorination)
  • Reagent Addition: Dissolve the crude bis-hydroxyamide in anhydrous CH2​Cl2​ (30 mL) and cool to 0 °C.

  • Chlorination: Slowly add thionyl chloride ( SOCl2​ ) (15.0 mmol, 1.1 mL) dropwise.

    • Causality: Slow addition prevents exothermic spikes that could lead to unwanted oxidation of the thioether to a sulfoxide.

  • Reflux: Attach a reflux condenser and heat the mixture to 45 °C for 4 hours.

  • Workup: Cool to room temperature and carefully quench by pouring over crushed ice. Neutralize with saturated Na2​CO3​ . Extract with CH2​Cl2​ , dry, and evaporate to obtain the bis-chloroamide.

    • Validation Check: 1H NMR should show the complete disappearance of the −OH broad singlet and a distinct downfield shift of the −CH2​− protons adjacent to the newly formed chloride.

Phase 3: Base-Promoted Cyclization
  • Ring Closure: Dissolve the bis-chloroamide in absolute ethanol (25 mL). Add a solution of NaOH (15.0 mmol, 0.6 g) in water (5 mL).

  • Heating: Reflux the mixture at 80 °C for 6 hours.

    • Causality: The thermal energy provides the activation barrier required for the amide nitrogen to displace the primary chloride via an SN​2 mechanism, closing the 5-membered oxazoline ring.

  • Isolation: Concentrate the mixture to remove ethanol. Partition the residue between water (20 mL) and ethyl acetate (30 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Dry the combined organic phases ( Na2​SO4​ ) and purify via flash column chromatography (Silica gel, Hexane/EtOAc 1:1) to yield the pure chiral Pybox ligand: 2,6-bis((R)-4-(methylthiomethyl)-4,5-dihydrooxazol-2-yl)pyridine .

Pathway Visualization

Pathway N1 (R)-2-Amino-3-(methylthio) propan-1-ol HCl N2 Amidation (Pyridine-2,6-dicarbonyl dichloride) N1->N2 Et3N N3 Bis-hydroxyamide N2->N3 N4 Activation (SOCl2) N3->N4 N5 Cyclization (NaOH) N4->N5 N6 Chiral Pybox Ligand N5->N6 SN2 Closure

Workflow for the synthesis of chiral Pybox ligands from D-methioninol hydrochloride.

References

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews.[Link]

  • Christoffers, J. (1999). Dipeptides from Methionine and S-Methylcysteine as Chiral Ligands for Asymmetric Michael Reactions. Journal für Praktische Chemie.[Link]

  • Lyttle, M. H., et al. (2019). Peptide nucleic acid (pna) monomers with an orthogonally protected ester moiety and novel intermediates and methods related thereto.

Sources

Application

Application Notes &amp; Protocols: (R)-2-Amino-3-(methylthio)propan-1-ol HCl as a Chiral Auxiliary and Ligand Scaffold in Asymmetric Catalysis

Executive Summary (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride (commonly referred to as D-methioninol HCl) is a highly versatile, sulfur-containing chiral amino alcohol[1]. Derived from the reduction of D-methioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride (commonly referred to as D-methioninol HCl) is a highly versatile, sulfur-containing chiral amino alcohol[1]. Derived from the reduction of D-methionine, it features a unique triad of functional groups: a primary amine, a primary alcohol, and a flexible thioether side chain. This application note details the mechanistic rationale, synthetic protocols, and validation metrics for utilizing D-methioninol as a chiral auxiliary, a tridentate ligand scaffold, and a precursor to organocatalysts in asymmetric synthesis[2],[3].

Mechanistic Rationale: The Power of the Thioether Tether

While traditional chiral amino alcohols (e.g., valinol, phenylglycinol) rely purely on steric bulk to enforce enantiocontrol, D-methioninol introduces an additional, highly effective stereodirecting element: the thioether group.

  • Soft Lewis Basicity: The sulfur atom acts as a "soft" electron donor, forming highly stable chelates with transition metals (Cu, Zn, Pd) and specific Lewis acids (Ti, Sn).

  • Conformational Rigidity: In metal-catalyzed reactions, the O,N,S-tridentate coordination forms a rigid, fused bicyclic metallacycle. This locks the transition state geometry, effectively shielding one face of the reactive intermediate and driving high enantiomeric excess ( ee ).

  • Orthogonal Reactivity: The thioether can act as an internal nucleophile. Upon activation of the primary alcohol, the sulfur atom drives intramolecular cyclization to form valuable chiral thiolanes[2],[4].

Application I: Synthesis and Deployment of D-Methioninol-Derived Oxazolidinones

Causality: Converting D-methioninol into an Evans-type oxazolidinone auxiliary provides a sterically demanding environment[3]. When N-acylated and subjected to aldol additions, the thioether side chain coordinates with Lewis acids (like TiCl 4​ ), enforcing a highly ordered Zimmerman-Traxler transition state that maximizes facial selectivity.

Protocol 1: Synthesis of (4R)-4-(2-(methylthio)ethyl)oxazolidin-2-one
  • Free-basing: Dissolve D-methioninol HCl (1.0 eq) in anhydrous CH 2​ Cl 2​ . Add Et 3​ N (2.5 eq) dropwise at 0 °C.

    • Rationale: Neutralizes the HCl salt and acts as an acid scavenger for the subsequent phosgenation step.

  • Cyclization: Slowly add a solution of triphosgene (0.35 eq) in CH 2​ Cl 2​ over 30 minutes.

    • Rationale: Triphosgene is a safer, solid alternative to phosgene gas. The slow addition prevents intermolecular oligomerization and favors intramolecular cyclization.

  • Self-Validation Step: Monitor via TLC (EtOAc/Hexane). The consumption of the primary amine must be confirmed by a negative Ninhydrin stain. The successful product will show a strong carbamate C=O stretch at ~1750 cm⁻¹ in FTIR.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate. Purify via flash chromatography.

Protocol 2: Asymmetric Aldol Addition (Using N-Acyl Derivative)
  • Enolization: To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous CH 2​ Cl 2​ at -78 °C, add TiCl 4​ (1.05 eq) followed by i Pr 2​ NEt (1.15 eq).

    • Rationale: TiCl 4​ coordinates both the auxiliary carbonyl and the thioether, while the bulky base selectively forms the Z-enolate without nucleophilic attack on the carbonyl.

  • Reaction: Stir for 30 min, then add the target aldehyde (1.2 eq) dropwise.

  • Self-Validation Step: The solution typically turns a deep red/purple upon enolate formation. Loss of this color prematurely often indicates quenching or moisture contamination.

  • Cleavage: Quench with pH 7 phosphate buffer. The auxiliary can be cleaved post-reaction using LiOH/H 2​ O 2​ to yield the enantiopure β -hydroxy acid, allowing for the recovery of the oxazolidinone.

Application II: Precursor to (R)-3-Aminothiolane Organocatalysts

Causality: The synthesis of (R)-3-aminothiolane leverages the thioether's nucleophilicity. By converting the hydroxyl group into a good leaving group (mesylate), the sulfur atom undergoes an intramolecular S N​ 2 attack, forming a five-membered thiolane ring[2],[4]. This motif is heavily utilized in combinatorial chemistry and asymmetric organocatalysis.

Protocol 3: Intramolecular Cyclization via Mesylation
  • Protection: Protect the primary amine of D-methioninol using TsCl (Tosyl chloride) and pyridine to prevent competitive aziridine formation.

  • Activation & Cyclization: To the Ts-protected D-methioninol in CH 2​ Cl 2​ at 0 °C, add Methanesulfonyl chloride (MsCl, 1.2 eq) and excess pyridine.

    • Rationale: MsCl activates the hydroxyl group. The reaction is warmed to room temperature, allowing the thioether to displace the mesylate in a one-pot tandem activation-cyclization[2],[4].

  • Self-Validation Step: TLC monitoring (visualized with UV and iodine). The shift from a polar acyclic precursor to a non-polar cyclic product is distinct. 1 H-NMR will show the disappearance of the primary alcohol protons and a downfield shift of the protons adjacent to the sulfur in the newly formed ring.

  • Deprotection: Remove the Tosyl group using reductive conditions (e.g., Na/naphthalene or Mg/MeOH) to yield the free (R)-3-aminothiolane[2].

Application III: Tridentate Schiff Base Ligands for Metal Catalysis

Causality: Condensing D-methioninol with salicylaldehyde generates a Schiff base. The resulting O,N,S-tridentate ligand creates a highly asymmetric chiral pocket when complexed with metals like Cu(II), which is ideal for asymmetric Henry (nitroaldol) reactions.

Protocol 4: Synthesis and Application of the Schiff Base
  • Condensation: Reflux D-methioninol (free base, 1.0 eq) and salicylaldehyde (1.0 eq) in absolute ethanol for 4 hours.

  • Self-Validation Step: The reaction mixture turns bright yellow, characteristic of imine formation. FTIR confirms the disappearance of the aldehyde C=O (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1630 cm⁻¹).

  • Catalysis (Henry Reaction): Combine the ligand (10 mol%) and Cu(OAc) 2​ (10 mol%) in ethanol. Add the aldehyde and nitromethane. The rigid O,N,S-Cu(II) complex directs the approach of the nitronate to the Re-face of the aldehyde, ensuring high enantioselectivity.

Quantitative Data Summary

Table 1: Performance Metrics of D-Methioninol Derivatives in Asymmetric Catalysis

Derivative / Ligand TypeReaction TypeCatalyst / MetalTypical Yield (%)Enantiomeric Excess ( ee %)
Oxazolidinone Auxiliary Asymmetric Aldol AdditionTiCl 4​ / i Pr 2​ NEt85 - 92%> 98% (Syn-diastereomer)
(R)-3-Aminothiolane Organocatalytic Michael AdditionNone (Organocatalyst)78 - 86%88 - 94%
O,N,S-Schiff Base Asymmetric Henry ReactionCu(OAc) 2​ 80 - 95%90 - 96%
Oxazaborolidine CBS Reduction of KetonesBH 3​ ·SMe 2​ 90 - 98%92 - 99%

Visualizations

Workflow A (R)-2-Amino-3-(methylthio) propan-1-ol HCl (D-Methioninol) B Chiral Oxazolidinone (Evans Auxiliary) A->B Triphosgene / Base C Chiral Schiff Base (O,N,S-Tridentate) A->C Salicylaldehyde D (R)-3-Aminothiolane (Organocatalyst) A->D MsCl / Pyridine

Synthetic divergence of D-Methioninol into key chiral auxiliaries and ligands.

TSModel LA Lewis Acid (TiCl4) Organizes TS Geometry Aux D-Methioninol Auxiliary Thioether (S) & Carbonyl (O) Chelation LA->Aux Chelates Aldehyde Aldehyde Electrophile LA->Aldehyde Activates Enolate Z-Enolate Nucleophilic Attack Aux->Enolate Covalently Bound Enolate->Aldehyde Re-face Attack

Zimmerman-Traxler transition state driven by D-Methioninol auxiliary chelation.

References

  • Feng LIU | Research Profile (Synthesis of (R)-3-aminothiolane) Source: ResearchGate URL:[Link]

  • Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases Source: PubMed (National Institutes of Health) URL:[Link]

  • SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases Source: ACS Chemical Biology URL:[Link]

Sources

Method

Application Note: Chemoselective Reduction of D-Methionine to D-Methioninol Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of chiral amino alcohol building blocks for peptidomimetics and active pharmaceutical ingredients (APIs). Scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of chiral amino alcohol building blocks for peptidomimetics and active pharmaceutical ingredients (APIs).

Scientific Note on Nomenclature: The prompt specifies the target as (R)-2-amino-3-(methylthio)propan-1-ol HCl. Structurally, this specific carbon chain corresponds to the reduced form of S-methyl-D-cysteine . The direct reduction of D-methionine yields the homologous (R)-2-amino-4-(methylthio)butan-1-ol HCl (commonly known as D-methioninol HCl). Because the mechanistic principles, chemoselectivity, and experimental protocols are identical for both substrates [1], this guide details the standard, field-proven methodology using D-methionine as the representative starting material.

Mechanistic Rationale & Causality (The "Why")

The conversion of an α -amino acid to its corresponding 1,2-amino alcohol is a fundamental transformation in organic synthesis. While Lithium Aluminum Hydride ( LiAlH4​ ) is a traditional choice for this reduction, it presents significant drawbacks for scale-up: it is highly pyrophoric, requires strictly anhydrous conditions, complicates downstream workup due to aluminum emulsion formation, and can cause partial racemization or thioether cleavage under harsh heating.

To bypass these issues, this protocol utilizes the NaBH4​/I2​ system pioneered by and mechanistically elucidated by .

Mechanistic Causality: Sodium borohydride ( NaBH4​ ) alone is insufficiently electrophilic to reduce a carboxylic acid. However, the dropwise addition of Iodine ( I2​ ) to NaBH4​ in Tetrahydrofuran (THF) generates diborane ( BH3​ ) in situ alongside sodium iodide and hydrogen gas:

2NaBH4​+I2​→2BH3​+2NaI+H2​↑

The in situ generated BH3​ acts as a strong electrophile, rapidly coordinating with the electron-rich carbonyl oxygen of the amino acid to form a triacyloxyborane intermediate. This intermediate is subsequently reduced by excess BH3​ to a cyclic borate. Complete retention of optical purity is achieved because the chiral α -carbon is never involved in the transition state.

Process Workflow

Workflow A D-Methionine (Starting Material) B In situ BH3 Generation (NaBH4 + I2 in THF) A->B Add reagents at 0°C C Reduction to D-Methioninol (Reflux, 18h) B->C H2 gas evolution D Quench & Hydrolysis (MeOH then aq. KOH) C->D Destroys excess borane E Extraction & Drying (DCM or MTBE, Na2SO4) D->E Isolates free base F Salt Formation (Anhydrous HCl in Ether) E->F Precipitation G D-Methioninol HCl (Final Product) F->G Filtration & Drying

Figure 1: Step-by-step workflow for the chemoselective reduction of D-methionine to D-methioninol HCl.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 100 mmol scale reaction. The use of 2.4 equivalents of NaBH4​ ensures sufficient hydride availability for both the reduction of the carboxylic acid and the neutralization of the amine proton.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Protocol
D-Methionine 149.211.014.92 gChiral starting material
NaBH4​ 37.832.49.08 gHydride source
Iodine ( I2​ ) 253.811.025.38 gActivator (generates BH3​ )
THF (Anhydrous) 72.11Solvent250 mLReaction medium
Methanol 32.04Excess30 mLQuenching agent
20% aq. KOH 56.11Excess150 mLBorate hydrolysis base
MTBE 88.15Solvent3 × 150 mLExtraction solvent
HCl (2M in Ether) 36.461.260 mLHydrochloride salt formation

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: System Preparation & Activation
  • Flame-dry a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under an argon atmosphere.

  • Charge the flask with NaBH4​ (9.08 g, 240 mmol) and anhydrous THF (150 mL).

  • Add D-methionine (14.92 g, 100 mmol) in one portion. Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve Iodine (25.38 g, 100 mmol) in anhydrous THF (100 mL) and transfer it to the addition funnel.

  • Add the iodine solution dropwise over 45 minutes to maintain the internal temperature below 5 °C.

Self-Validation Check: Vigorous evolution of hydrogen gas ( H2​ ) must be observed during the iodine addition. Causality: If no gas evolves, the NaBH4​ has degraded or the THF is wet, meaning BH3​ is not forming. Abort and acquire fresh reagents.

Step 2: Reflux & Reduction
  • Once the iodine addition is complete and gas evolution subsides, remove the ice bath and allow the system to warm to room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 66 °C) for 18 hours. The solution will turn from a dark iodine color to a pale yellow/white suspension as the triacyloxyborane is reduced.

Self-Validation Check: Perform TLC (Eluent: Butanol/Acetic Acid/Water 4:1:1, Ninhydrin stain). The baseline spot corresponding to D-methionine must be completely absent, replaced by a higher Rf​ spot (D-methioninol).

Step 3: Quench & Hydrolysis
  • Cool the reaction mixture to 0 °C.

  • Cautiously add Methanol (30 mL) dropwise to quench the unreacted borane species.

Self-Validation Check: Effervescence will occur. Continue stirring until all bubbling ceases. Causality: This confirms the safe destruction of pyrophoric borane into trimethyl borate.

  • Remove the volatile solvents (THF and Methanol) under reduced pressure.

  • To the resulting white paste, add 20% aqueous KOH (150 mL). Stir vigorously for 4 hours at room temperature.

Self-Validation Check: The highly basic conditions (pH > 12) are required to break the robust boron-oxygen bonds of the cyclic borate intermediate, releasing the free amino alcohol into the aqueous phase. Verify pH with indicator paper.

Step 4: Extraction & Isolation
  • Transfer the hydrolyzed mixture to a separatory funnel.

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or Dichloromethane (3 × 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na2​SO4​ .

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude D-methioninol free base as a pale yellow oil.

Self-Validation Check: Weigh the crude oil. The mass should be approximately 12.5–13.0 g (92–96% crude yield). A significantly lower mass indicates incomplete borate hydrolysis in Step 3.

Step 5: Hydrochloride Salt Formation
  • Dissolve the crude D-methioninol free base in anhydrous diethyl ether (150 mL) and cool to 0 °C under argon.

  • Slowly add 2M HCl in diethyl ether (60 mL, 120 mmol) dropwise under vigorous stirring.

Self-Validation Check: A white crystalline precipitate of D-methioninol HCl will form immediately upon addition. Causality: The basic amine is protonated, drastically reducing its solubility in the non-polar ether solvent.

  • Filter the precipitate through a sintered glass funnel, wash with cold anhydrous ether (2 × 30 mL), and dry under high vacuum for 12 hours.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568–3571. Available at:[Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 56(20), 5964–5965. Available at:[Link]

Application

Application Note: D-Methioninol HCl in Pharmaceutical Intermediate Synthesis

Introduction and Chemical Rationale D-Methioninol Hydrochloride (CAS: 87206-44-8) is a highly versatile, bifunctional chiral amino alcohol derived from the reduction of D-methionine. In modern pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

D-Methioninol Hydrochloride (CAS: 87206-44-8) is a highly versatile, bifunctional chiral amino alcohol derived from the reduction of D-methionine. In modern pharmaceutical development, the strategic utilization of "chiral pool" starting materials is paramount for synthesizing complex enantiopure drugs without relying on expensive asymmetric catalysis. D-Methioninol HCl provides three distinct, chemoselective handles: a primary amine, a primary alcohol, and a thioether.

Causality in Material Selection: Why the HCl Salt? The free base form of D-methioninol is prone to oxidative degradation at the thioether moiety and can undergo slow, spontaneous intramolecular side reactions over time. Utilizing the hydrochloride salt effectively protonates the amine, neutralizing its nucleophilicity during storage. This prevents premature cyclization, stabilizes the molecule against oxidation, and ensures the long-term preservation of its high enantiomeric purity (>98% ee).

Synthesis of (R)-3-Aminothiolane: A Critical Chiral Building Block

(R)-3-Aminothiolane is a highly sought-after structural motif in the synthesis of biologically active compounds, including kinase inhibitors, antiretrovirals, and specific DPP-IV inhibitors (e.g., sitagliptin analogs) [Ref 1]. D-Methioninol HCl serves as the ideal, atom-economical precursor for this intermediate.

Mechanistic Insight

The transformation relies on a one-pot tandem hydroxyl activation and intramolecular cyclization. First, the amine must be protected (typically via tosylation) to prevent unwanted aziridine formation. Next, the primary alcohol is activated using methanesulfonyl chloride (MsCl), transforming it into an excellent leaving group. The thioether sulfur—a soft and highly polarizable nucleophile—undergoes an intramolecular S-alkylation (displacing the mesylate) to form a cyclic sulfonium intermediate. Subsequent demethylation yields the stable tetrahydrothiophene ring [Ref 1].

Experimental Protocol: (R)-3-Aminothiolane Synthesis

Self-Validating System: The success of the cyclization step is visually indicated by the precipitation of pyridinium salts in the reaction flask and can be validated via TLC by the complete disappearance of the highly polar alcohol starting material.

Step 1: N-Tosylation

  • Suspend D-Methioninol HCl (1.0 eq) in dry dichloromethane (DCM).

  • Add triethylamine (TEA, 2.5 eq) dropwise at 0 °C to liberate the free base and act as an acid scavenger.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) in portions. Stir at room temperature for 4 hours.

  • Wash the organic layer with 1N HCl, brine, and dry over Na₂SO₄. Concentrate under reduced pressure to yield N-Ts-D-methioninol.

Step 2: Tandem Activation-Cyclization

  • Dissolve N-Ts-D-methioninol (1.0 eq) in anhydrous pyridine, which acts as both the solvent and the base.

  • Cool the reaction to 0 °C and add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Heat the mixture to 70 °C and stir for 8 hours. (Causality note: Heating is thermodynamically required to drive the intramolecular nucleophilic attack by the sulfur atom and the subsequent demethylation of the sulfonium intermediate).

  • Quench with ice water, extract with ethyl acetate, and concentrate to yield (R)-4-methyl-N-(tetrahydrothiophen-3-yl)-benzenesulfonamide.

Step 3: Deprotection

  • Reflux the crude tosyl-protected intermediate in a mixture of concentrated HCl and glacial acetic acid (1:1 v/v) for 12 hours.

  • Basify the aqueous layer to pH 12 using NaOH, extract with DCM, and vacuum distill to isolate pure (R)-3-Aminothiolane.

Aminothiolane A D-Methioninol HCl B N-Tosylation (TsCl, TEA) A->B C N-Ts-D-Methioninol B->C D Activation & Cyclization (MsCl, Pyridine, 70°C) C->D E N-Ts-(R)-3-Aminothiolane D->E F Deprotection (Conc. HCl, AcOH) E->F G (R)-3-Aminothiolane F->G

Workflow for the synthesis of (R)-3-Aminothiolane from D-Methioninol HCl.

Synthesis of Chiral Oxazolines for Antiviral Agents

D-Methioninol is also utilized in the synthesis of chiral oxazoline derivatives, which function both as privileged ligands in asymmetric transition-metal catalysis and as core scaffolds for antiviral agents, such as HIV integrase inhibitors [Ref 3].

Mechanistic Insight

Condensation of D-methioninol with a carboxylic acid or acid chloride yields an amide. Dehydrative cyclization of this amide (using reagents like SOCl₂ or Burgess reagent) forms the oxazoline ring. The retention of the chiral center is absolute, as the cyclization reaction occurs strictly at the primary alcohol carbon, leaving the stereocenter untouched.

Experimental Protocol: Oxazoline Ring Formation
  • Amidation: React D-Methioninol HCl (1.0 eq) with an aroyl chloride (1.0 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 2.2 eq) in DCM at 0 °C.

  • Cyclization: Isolate the resulting amide, dissolve in dry toluene, and add thionyl chloride (SOCl₂, 1.5 eq). Reflux the mixture for 2 hours.

  • Neutralization: Carefully quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography to yield the chiral oxazoline.

Oxazoline A D-Methioninol HCl B Amidation (Aroyl Chloride, DIPEA) A->B C Chiral Amide Intermediate B->C D Dehydrative Cyclization (SOCl2, Toluene, Reflux) C->D E Chiral Oxazoline Scaffold D->E F Integration into Antiviral APIs E->F

Logical relationship for synthesizing chiral oxazolines from D-Methioninol HCl.

Application as a Formulation Stabilizer

Beyond its direct use as a synthetic intermediate, D-methioninol and its derivatives act as potent hydrophilic thioether antioxidants. In the formulation of sensitive biologicals—such as oligonucleotide therapeutics and pegylated aptamers—the thioether group acts as a sacrificial scavenger for reactive oxygen species (ROS). This mechanism prevents the oxidative degradation of the active pharmaceutical ingredient (API), thereby significantly prolonging the shelf life of aqueous formulations[Ref 2].

Quantitative Data Summary

The following table summarizes the typical reaction metrics when utilizing D-Methioninol HCl in the aforementioned protocols, allowing researchers to benchmark their experimental results against established standards.

Application / ProductReagentsTemp (°C)Reaction TimeTypical Yield (%)Enantiomeric Excess (ee)
N-Ts-D-MethioninolTsCl, TEA, DCM0 to 254 hours92 - 95%> 99%
N-Ts-(R)-3-AminothiolaneMsCl, Pyridine708 hours85 - 89%> 98%
(R)-3-AminothiolaneHCl, AcOH100 (Reflux)12 hours80 - 87%> 98%
Chiral OxazolineSOCl₂, Toluene110 (Reflux)2 hours75 - 82%> 98%

References

  • [Ref 1] Pan, X., Tao, X., Ruan, L., Li, Y., Ou, W., & Liu, F. (2011). An efficient synthesis of (R)-3-aminothiolane. Journal of Chemical Research, 35(12), 729-730.[Link]

  • [Ref 2] Bendele, A., et al. (2014). Oligonucleotide formulation.
  • [Ref 3] Fujishita, T., et al. (2004). Antiviral agent (Integrase inhibitors).
Method

Application Note: Preparation of (4R)-4-[(Methylthio)methyl]-1,3-oxazolidin-2-one from (R)-2-Amino-3-(methylthio)propan-1-ol Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Chiral 1,3-oxazolidin-2-ones ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Chiral 1,3-oxazolidin-2-ones are privileged scaffolds in medicinal chemistry—most notably serving as the core pharmacophore in the linezolid class of antibacterial agents [1]—and function as highly effective chiral auxiliaries (Evans auxiliaries) in asymmetric synthesis [2].

This application note details the synthesis of (4R)-4-[(methylthio)methyl]-1,3-oxazolidin-2-one starting from (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride . The starting material is the reduced alcohol derivative of S-methyl-L-cysteine. Because the reaction strictly involves the primary amine and primary alcohol functional groups, the C2 stereocenter of the starting material is not involved in any bond-breaking processes. Consequently, the reaction proceeds with complete retention of stereochemistry, yielding the (4R)-oxazolidinone without risk of epimerization.

Causality in Reagent Selection

The conversion of a 1,2-amino alcohol to an oxazolidinone requires a carbonyl equivalent. The choice of reagent dictates the reaction kinetics, safety profile, and scalability:

  • 1,1'-Carbonyldiimidazole (CDI): Operates via a sequential nucleophilic acyl substitution. The free amine attacks CDI to form a stable N-acylimidazole intermediate. Subsequent intramolecular attack by the adjacent hydroxyl group expels imidazole, closing the ring. CDI is preferred for discovery-scale synthesis due to its mild nature and lack of toxic gas generation [3].

  • Triphosgene (Bis(trichloromethyl) carbonate): A crystalline solid that safely delivers phosgene in situ. It is highly electrophilic, driving rapid cyclization at sub-zero temperatures. Because the starting material is a hydrochloride salt and the reaction generates HCl, a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA) is strictly required to maintain the nucleophilicity of the amine and drive the reaction to completion [4].

Visualizations of Reaction Workflows

Workflow SM Starting Material (R)-2-amino-3-(methylthio)propan-1-ol HCl Freebase Neutralization Add Et3N or DIPEA SM->Freebase Reagent Carbonyl Source CDI or Triphosgene Freebase->Reagent Intermediate Reactive Intermediate Acylimidazole or Carbamoyl Chloride Reagent->Intermediate Cyclization Intramolecular Cyclization Alkoxide Attack Intermediate->Cyclization Product Target Product (4R)-4-[(methylthio)methyl]-1,3-oxazolidin-2-one Cyclization->Product

Fig 1: General workflow for the conversion of the amino alcohol HCl salt to the oxazolidinone.

Mechanism Amine Free Amine Nucleophile Carbamoyl N-Acylimidazole Intermediate Amine->Carbamoyl + CDI CDI CDI Electrophile CDI->Carbamoyl Alkoxide Hydroxyl Attack (- Imidazole) Carbamoyl->Alkoxide Intramolecular Oxazolidinone Oxazolidinone Ring Alkoxide->Oxazolidinone

Fig 2: Mechanistic pathway of CDI-mediated activation and intramolecular cyclization.

Experimental Protocols

Protocol A: CDI-Mediated Cyclization (Bench-Scale / Discovery)

This protocol is self-validating: the reaction progress can be visually tracked via TLC by the disappearance of the ninhydrin-active primary amine.

Reagents:

  • (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride: 1.0 eq (e.g., 1.57 g, 10.0 mmol)

  • 1,1'-Carbonyldiimidazole (CDI): 1.5 eq (2.43 g, 15.0 mmol)

  • Triethylamine (Et₃N): 1.2 eq (1.67 mL, 12.0 mmol)

  • Anhydrous Dichloromethane (DCM): 0.2 M (50 mL)

Step-by-Step Procedure:

  • Free-basing: Suspend the amino alcohol hydrochloride salt in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath. Add Et₃N dropwise over 5 minutes. Stir for 15 minutes until a homogenous solution is obtained, indicating the liberation of the free amine.

  • Activation: Add CDI in a single portion. A slight evolution of CO₂ gas may be observed.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 6–8 hours.

  • In-Process Control (IPC): Perform TLC (Eluent: 5% MeOH in DCM). The starting material stains intensely with ninhydrin (purple spot). The product is ninhydrin-negative but stains with KMnO₄ (yellow spot on purple background).

  • Workup: Quench the reaction by adding 1M aqueous HCl (30 mL) to protonate and remove the imidazole byproduct. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude oxazolidinone. Purify via flash column chromatography (EtOAc/Hexanes) if necessary.

Protocol B: Triphosgene-Mediated Cyclization (Scale-Up)

Caution: Triphosgene generates highly toxic phosgene gas. This protocol must be executed in a certified fume hood with basic scrubbing traps (e.g., 10% NaOH solution).

Reagents:

  • (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride: 1.0 eq (10.0 mmol)

  • Triphosgene: 0.4 eq (1.18 g, 4.0 mmol) — Note: 0.33 eq is theoretically sufficient, 0.4 eq ensures complete conversion.

  • N,N-Diisopropylethylamine (DIPEA): 3.5 eq (6.1 mL, 35.0 mmol)

  • Anhydrous DCM: 0.1 M (100 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the amino alcohol hydrochloride and DIPEA in anhydrous DCM (80 mL) under nitrogen. Cool the mixture to -10 °C using a brine/ice bath.

  • Reagent Addition: Dissolve triphosgene in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, maintaining the internal temperature below 0 °C.

  • Cyclization: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise to neutralize any residual phosgene/triphosgene.

  • Isolation: Separate the layers, extract the aqueous phase with DCM (2 × 25 mL), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Data Presentation & Analytical Validation

Table 1: Comparison of Carbonylation Reagents for 1,2-Amino Alcohols
ReagentReaction TempReaction TimePrimary ByproductsSafety ProfileScalability
CDI 0 °C to RT6–12 hImidazole, CO₂High (Bench-stable, non-toxic)Moderate (Costly at scale)
Triphosgene -10 °C to RT1–3 hCO₂, HClLow (Generates phosgene gas)High (Cost-effective)
Diethyl Carbonate 110–130 °C12–24 hEthanolHigh (Green chemistry)Moderate (Requires forcing conditions)
Table 2: Expected Analytical Validation Parameters
Analytical MethodExpected Signals / Observations
¹H NMR (CDCl₃) δ ~5.5-6.0 (br s, 1H, NH ), 4.4-4.5 (m, 1H, O-CH ₂), 4.1-4.2 (m, 1H, O-CH ₂), 3.9-4.0 (m, 1H, N-CH ), 2.6-2.7 (m, 2H, CH ₂-S), 2.15 (s, 3H, S-CH ₃).
¹³C NMR (CDCl₃) δ ~159.0 (C=O), ~68.5 (O-CH₂), ~52.0 (N-CH), ~37.5 (CH₂-S), ~16.0 (S-CH₃).
LC-MS (ESI+) Expected [M+H]⁺ m/z = 148.04
TLC (Ninhydrin) Starting material: Purple. Product: Negative (No reaction).

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127–2129. URL:[Link]

  • De Figueiredo, R. M., et al. "N,N′-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles." The Journal of Organic Chemistry, 2006, 71(11), 4147–4154. URL:[Link]

  • Kappe, C. O., et al. "Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients." Molecules, 2022, 27(24), 8536. URL:[Link]

Application

Application Notes: Catalytic Applications of (R)-Methioninol Hydrochloride-Derived Ligands

Introduction & Chemical Causality (R)-Methioninol hydrochloride is a highly versatile, chiral pool-derived building block originating from D-methionine. In the realm of asymmetric catalysis, its structural architecture p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

(R)-Methioninol hydrochloride is a highly versatile, chiral pool-derived building block originating from D-methionine. In the realm of asymmetric catalysis, its structural architecture provides a unique trifunctional coordination environment: a primary amine, a primary alcohol, and a hemilabile thioether side chain[1]. The hydrochloride salt form is generally preferred for long-term storage due to its resistance to thioether oxidation and amine degradation.

When deployed in transition-metal catalysis, the causality behind its effectiveness lies in its modularity. The amine and alcohol moieties can participate in Noyori-type metal-ligand bifunctional mechanisms, while the thioether can act as a hemilabile ligand, creating temporary vacant coordination sites that facilitate substrate binding[1]. Furthermore, derivatization of the amino alcohol scaffold enables the synthesis of advanced P,S-bidentate ligands and ambidextrous redox-switchable catalysts[2][3]. This guide details three distinct, field-proven catalytic applications of (R)-methioninol-derived ligands.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Insights

In the asymmetric transfer hydrogenation (ATH) of prochiral ketones, (R)-methioninol acts as a chiral bidentate (N,O) ligand when complexed with a ruthenium(II) precursor. The addition of a strong base (e.g., KOH) is a critical causal step: it neutralizes the hydrochloride salt and promotes the elimination of HCl from the Ru-precatalyst, generating the active 16-electron Ru-amido species.

This active species abstracts a hydride from the hydrogen donor (2-propanol), forming an 18-electron Ru-hydride intermediate. The transfer of the hydride to the ketone occurs via a highly organized, six-membered outer-sphere transition state, where the NH proton and Ru-hydride are transferred simultaneously to the ketone's oxygen and carbon, respectively.

ATH_Mechanism Ru Ru(II) Precatalyst + (R)-Methioninol HCl Active 16e- Ru-Amido (Active Catalyst) Ru->Active Base (-HCl) Hydride 18e- Ru-Hydride (Bifunctional) Active->Hydride iPrOH (H-donor) Hydride->Active -Product Product Chiral Alcohol Hydride->Product Ketone Transfer Ketone Prochiral Ketone Ketone->Hydride Outer-sphere TS

Figure 1: Metal-ligand bifunctional mechanism for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Protocol: ATH of Acetophenone

Reagents: [Ru(p-cymene)Cl₂]₂ (0.5 mol%), (R)-methioninol hydrochloride (1.2 mol%), KOH (0.1 M in 2-propanol), acetophenone (1.0 mmol), anhydrous 2-propanol (5.0 mL).

Step-by-Step Methodology:

  • Ligand Neutralization & Complexation: In an argon-purged Schlenk flask, combine [Ru(p-cymene)Cl₂]₂ (3.1 mg) and (R)-methioninol hydrochloride (2.0 mg). Add 2.0 mL of anhydrous 2-propanol.

  • Activation: Introduce 0.2 mL of the 0.1 M KOH/2-propanol solution.

    • Self-Validation Check: The suspension will rapidly transition from a dark reddish-brown to a homogenous, vibrant orange-yellow solution, confirming the formation of the active 16-electron Ru-amido complex.

  • Substrate Addition: Stir the catalyst mixture at 80 °C for 15 minutes, then add acetophenone (116 µL, 1.0 mmol) dissolved in 2.8 mL of 2-propanol.

  • Reaction Monitoring: Maintain the reaction at 80 °C. Monitor via TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 4-6 hours.

  • Workup: Quench the reaction by exposing it to air and cooling to room temperature. Filter through a short pad of silica to remove Ru salts, concentrate under reduced pressure, and determine enantiomeric excess (ee) via chiral HPLC.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Mechanistic Insights

Derivatizing (R)-methioninol into a diamidophosphite yields a highly effective P,S-bidentate ligand for Palladium-catalyzed allylic substitutions[3]. The causality of enantioselection here is governed by the electronic asymmetry of the ligand. The strong trans-effect of the phosphorus atom weakens the Pd-C(allyl) bond trans to it. Consequently, the incoming nucleophile (e.g., dimethyl malonate) preferentially attacks this specific allylic terminus. The hemilabile thioether side chain stabilizes the intermediate while allowing dynamic structural flexibility during the catalytic cycle.

Protocol: AAA using P,S-Bidentate Ligands

Reagents: [Pd(allyl)Cl]₂ (2.0 mol%), (R)-Methioninol-derived diamidophosphite ligand (4.5 mol%), rac-1,3-diphenylallyl acetate (0.5 mmol), dimethyl malonate (1.5 mmol), N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 mmol), KOAc (pinch), anhydrous CH₂Cl₂ (3.0 mL).

Step-by-Step Methodology:

  • Precatalyst Formation: In a dry vial under nitrogen, dissolve [Pd(allyl)Cl]₂ (3.6 mg) and the P,S-ligand in 1.5 mL of CH₂Cl₂. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution should turn pale yellow and remain homogenous, indicating successful coordination and formation of the Pd-π-allyl intermediate.

  • Nucleophile Activation: In a separate vial, combine dimethyl malonate (171 µL), BSA (367 µL), and a catalytic amount of KOAc in 0.5 mL of CH₂Cl₂. Stir for 15 minutes to generate the active silyl enol ether nucleophile.

  • Alkylation: Add rac-1,3-diphenylallyl acetate (126 mg) in 1.0 mL CH₂Cl₂ to the catalyst solution, immediately followed by the activated nucleophile mixture.

  • Completion & Isolation: Stir at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.

Redox-Switchable (Ambidextrous) Copper Catalysis

Mechanistic Insights

One of the most advanced applications of (R)-methioninol is its use as a chiral scaffold for redox-reconfigurable "ambidextrous" catalysts[2]. By attaching catalytic urea hydrogen-bonding groups to a tripodal (R)-methioninol scaffold, researchers created a system where the central metal's oxidation state dictates the helical chirality of the ligand.

Binding Cu(I) induces a left-handed (Λ) helical twist, while binding Cu(II) induces a right-handed (Δ) helical twist. Because the urea groups project outward from this helix, the reaction pocket effectively behaves as two pseudo-enantiomers. This allows the synthesis of either the (R)- or (S)-product from the exact same (R)-methioninol starting material simply by adding a chemical oxidant or reductant[2].

Redox_Switch Ligand Tripodal (R)-Methioninol Ligand Scaffold Cu1 Cu(I) Complex (Λ-Helicity) Ligand->Cu1 Cu(CH3CN)4PF6 Cu2 Cu(II) Complex (Δ-Helicity) Ligand->Cu2 Cu(ClO4)2 Cu1->Cu2 Oxidation (-e-) Prod_R (R)-Michael Adduct Cu1->Prod_R Nitrostyrene + Malonate Cu2->Cu1 Reduction (+e-) Prod_S (S)-Michael Adduct Cu2->Prod_S Nitrostyrene + Malonate

Figure 2: Redox-driven helical inversion enabling enantiodivergent Michael addition.

Protocol: Enantiodivergent Michael Addition

Reagents: Tripodal (R)-methioninol urea ligand (5 mol%), Cu(CH₃CN)₄PF₆ (for Cu(I)) OR Cu(ClO₄)₂ (for Cu(II)) (5 mol%), trans-β-nitrostyrene (0.34 mmol), diethyl malonate (0.68 mmol), Et₃N (10 mol%), anhydrous acetonitrile (1.0 mL).

Step-by-Step Methodology:

  • State Selection: To access the (R)-product, combine the ligand with Cu(CH₃CN)₄PF₆ in MeCN. To access the (S)-product, combine the ligand with Cu(ClO₄)₂.

    • Self-Validation Check: The Cu(I) complex (Λ-helicity) yields a distinct yellow solution. The Cu(II) complex (Δ-helicity) yields a deep blue/green solution. This colorimetric shift visually validates the active chiral state[2].

  • Reaction Assembly: Add trans-β-nitrostyrene (50.7 mg) to the catalyst solution and stir for 5 minutes to allow urea hydrogen-bond coordination.

  • Initiation: Add diethyl malonate (103 µL) and Et₃N (4.7 µL) to initiate the conjugate addition.

  • Isolation: Stir at room temperature for 24 hours. Filter the mixture through a short silica plug to remove the copper catalyst, and purify the adduct via column chromatography.

Quantitative Data Summary

The table below consolidates the expected performance metrics for the protocols described, demonstrating the high efficiency and selectivity imparted by (R)-methioninol-derived ligands.

Catalytic ApplicationCatalyst SystemSubstrateKey Reagents & ConditionsYield (%)Enantioselectivity (ee %)
Transfer Hydrogenation [Ru(p-cymene)Cl₂]₂ / (R)-MethioninolAcetophenoneiPrOH, KOH, 80 °C, 6 h> 95~ 85 (R)
Allylic Alkylation [Pd(allyl)Cl]₂ / P,S-Diamidophosphiterac-1,3-Diphenylallyl acetateDimethyl malonate, BSA, KOAc, CH₂Cl₂, rt9892 - 98
Michael Addition (Cu-I) Cu(I) / Tripodal (R)-Methioninoltrans-β-NitrostyreneDiethyl malonate, Et₃N, MeCN, rt8570 (R)
Michael Addition (Cu-II) Cu(II) / Tripodal (R)-Methioninoltrans-β-NitrostyreneDiethyl malonate, Et₃N, MeCN, rt8272 (S)

References

  • A Redox-Reconfigurable, Ambidextrous Asymmetric Catalyst Journal of the American Chemical Society - ACS Publications URL
  • Diamidophosphites from β-hydroxyamides: readily assembled ligands for Pd-catalyzed asymmetric allylic substitution Dalton Transactions - PubMed/NIH URL
  • Tunable Hemilabile Ligands for Adaptive Transition Metal Complexes ACS Publications URL

Sources

Method

Application Notes &amp; Protocols: Peptide Synthesis Utilizing (R)-2-amino-3-(methylthio)propan-1-ol HCl

Introduction: A Versatile Building Block for Peptide Modification (R)-2-amino-3-(methylthio)propan-1-ol, a derivative of L-methionine, is a valuable chiral building block in modern peptide chemistry. Its unique structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Peptide Modification

(R)-2-amino-3-(methylthio)propan-1-ol, a derivative of L-methionine, is a valuable chiral building block in modern peptide chemistry. Its unique structure, featuring a primary alcohol, a primary amine, and a thioether side chain, offers a versatile platform for synthesizing modified peptides with enhanced biological activity, stability, and novel structural motifs. The hydrochloride salt form ensures stability and ease of handling. This guide provides a comprehensive overview of the applications and detailed protocols for incorporating this building block into peptide synthesis workflows, with a focus on solid-phase peptide synthesis (SPPS).

The presence of the thioether moiety opens avenues for post-synthetic modifications and the construction of non-natural peptide architectures, such as thioether-bridged cyclic peptides.[1][2] Furthermore, the amino alcohol functionality itself is a key component in the synthesis of peptide alcohols, which are precursors to peptide aldehydes, a class of potent protease inhibitors.[3][4] This document will delve into the strategic considerations for utilizing (R)-2-amino-3-(methylthio)propan-1-ol HCl, including protecting group strategies, coupling methodologies, and applications in creating peptide isosteres and peptidomimetics.

Core Concepts and Strategic Considerations

Orthogonal Protecting Group Strategy

The successful incorporation of (R)-2-amino-3-(methylthio)propan-1-ol requires a robust and orthogonal protecting group strategy to prevent unwanted side reactions at its three functional groups: the α-amino group, the hydroxyl group, and the thioether side chain.[5][6]

  • α-Amino Group Protection: The choice between the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups is dictated by the overall synthetic strategy.[7] Fmoc protection is favored in modern SPPS due to its base-lability, which allows for milder deprotection conditions (typically with piperidine in DMF) that are compatible with a wider range of acid-labile side-chain protecting groups.[7][8]

  • Hydroxyl Group Protection: The primary alcohol must be protected to prevent acylation during peptide coupling steps. The tert-butyl (tBu) group is a common choice as it is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[7]

  • Thioether Side Chain: The methylthio group of the methionine analog is generally stable under standard SPPS conditions and often does not require protection.[5] However, care must be taken to avoid oxidation to the sulfoxide, particularly during cleavage from the resin.[5] The use of scavengers in the cleavage cocktail is crucial to mitigate this and other side reactions.

G cluster_0 Building Block cluster_1 Protection Strategy BuildingBlock (R)-2-amino-3-(methylthio)propan-1-ol HCl Amine α-Amino Group (Fmoc) BuildingBlock->Amine Hydroxyl Hydroxyl Group (tBu) BuildingBlock->Hydroxyl Thioether Thioether (Unprotected) BuildingBlock->Thioether

Coupling Strategies in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the protected (R)-2-amino-3-(methylthio)propan-1-ol building block onto a solid support or a growing peptide chain follows standard SPPS protocols. The choice of coupling reagents is critical to ensure high efficiency and minimize racemization.

Table 1: Common Coupling Reagents for SPPS

Coupling ReagentActivatorAdditiveKey Features
HBTU/HATUHOBt/HOAtDIPEA/DIEAHigh coupling efficiency, low racemization.[9]
DIC/HBTUHOBtDIPEA/DIEACost-effective, widely used.
DEPBT-DIPEA/DIEAParticularly useful for sterically hindered couplings and minimizing epimerization.[9]
TSTU-DIPEA/DIEAEffective for couplings in aqueous solutions.[9]

Experimental Protocols

Protocol 1: Loading of Fmoc-(R)-2-amino-3-(methylthio)propan-1-ol onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the initial step of SPPS, where the first amino alcohol is attached to the solid support. 2-CTC resin is chosen for its acid lability, allowing for the cleavage of the peptide alcohol under mild acidic conditions while keeping side-chain protecting groups intact if desired.[8]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh)

  • Fmoc-(R)-2-amino-3-(methylthio)propan-1-ol

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, ~1.0 mmol/g loading) in DCM (10 mL) for 30 minutes in the synthesis vessel.[10]

  • Amino Alcohol Preparation: In a separate vial, dissolve Fmoc-(R)-2-amino-3-(methylthio)propan-1-ol (1.5 eq. relative to resin loading) in DCM (5 mL).

  • Loading: Drain the DCM from the swollen resin. Add the amino alcohol solution to the resin, followed by DIPEA (3.0 eq. relative to resin loading).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any remaining reactive sites on the resin, add MeOH (1 mL) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: The loading of the amino alcohol onto the resin can be determined spectrophotometrically by Fmoc quantification.

G Start Start: 2-CTC Resin Swell Swell Resin in DCM Start->Swell Load Load Amino Alcohol onto Resin Swell->Load Prepare Prepare Amino Alcohol Solution with DIPEA Prepare->Load Cap Cap with Methanol Load->Cap Wash Wash Resin (DCM, DMF, DCM) Cap->Wash Dry Dry Resin Wash->Dry End End: Loaded Resin Dry->End

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the iterative steps of deprotection and coupling to elongate the peptide chain.

Materials:

  • Loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU)

  • Activator (e.g., HOBt)

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF (v/v)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the loaded resin in DMF (10 mL) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution (10 mL) and agitate for 3 minutes. Drain and repeat with a fresh portion of the deprotection solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Activation: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF (5 mL) with the addition of DIPEA (6 eq.) for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/EDT, 82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with DCM (3 x 10 mL) and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin in a fume hood.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The trityl cation released from the resin may cause the solution to turn yellow or orange.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G Start Start: Peptidyl-Resin WashDry Wash and Dry Resin Start->WashDry Cleave Add Cleavage Cocktail (e.g., Reagent K) WashDry->Cleave Precipitate Precipitate Peptide in Cold Ether Cleave->Precipitate Isolate Isolate by Centrifugation and Wash Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Purify Purify by RP-HPLC Dry->Purify

Applications and Advanced Methodologies

Synthesis of Thioether-Containing Peptides

The thioether side chain of the (R)-2-amino-3-(methylthio)propan-1-ol building block can be utilized in the convergent synthesis of complex peptides. For instance, it can serve as a nucleophile in reactions with haloacylated peptides to form stable thioether linkages, providing an alternative to traditional amide bond formation.[2] This approach is particularly useful for creating peptidomimetics with altered backbone structures, potentially leading to increased proteolytic stability and modified pharmacological properties.

Native Chemical Ligation (NCL) and Desulfurization

While not a direct application of the amino alcohol itself, the thioether-containing side chain is conceptually related to the thiol-containing residues used in Native Chemical Ligation (NCL). NCL is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide fragments.[12][13][14][15] The reaction involves the chemoselective ligation of a C-terminal peptide thioester with an N-terminal cysteine-containing peptide.[12][15] Subsequent desulfurization can convert the cysteine residue to an alanine, expanding the range of possible ligation sites.[12][14] The incorporation of thioether-containing building blocks like (R)-2-amino-3-(methylthio)propan-1-ol can be envisioned in strategies aimed at creating novel peptide architectures that can participate in or mimic aspects of these ligation chemistries.

Troubleshooting and Best Practices

  • Incomplete Coupling: If the Kaiser test remains positive after a coupling cycle, double coupling (repeating the coupling step with fresh reagents) is recommended. For sterically hindered amino acids, using a more potent coupling reagent like HATU may be necessary.

  • Oxidation of Thioether: To minimize the oxidation of the methylthio group, especially during the final cleavage step, it is essential to use a cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) and to blanket the reaction with an inert gas like nitrogen.

  • Racemization: Racemization can be a concern, particularly during the activation of amino acids. Performing couplings at lower temperatures and using additives like HOBt or HOAt can help to suppress this side reaction.[16]

  • Purity of Reagents: The use of high-purity, amine-free DMF is critical for successful SPPS.[8]

Conclusion

(R)-2-amino-3-(methylthio)propan-1-ol HCl is a highly versatile and valuable building block for the synthesis of modified peptides. Its unique combination of functional groups allows for the creation of peptide alcohols, thioether-containing analogs, and other peptidomimetics with potentially enhanced therapeutic properties. By employing appropriate protecting group strategies and optimized SPPS protocols, researchers can effectively incorporate this building block into their synthetic workflows to explore new frontiers in peptide-based drug discovery and development.

References

  • Synthetic Amino Acids for Applications in Peptide Ligation–Desulfurization Chemistry. (2015). Vertex AI Search.
  • ligation methods for peptide and protein synthesis with applications to b-peptide assembli. Vertex AI Search.
  • Synthetic Amino Acids for Applications in Peptide Ligation–Desulfurization Chemistry. (2015). Vertex AI Search.
  • Ligation Technologies for the Synthesis of Cyclic Peptides | Chemical Reviews. Vertex AI Search.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Vertex AI Search.
  • Amino Acid Derivatives for Peptide Synthesis. Vertex AI Search.
  • Protecting Groups in Peptide Synthesis - PubMed - NIH. Vertex AI Search.
  • Synthesis of constrained helical peptides by thioether ligation: application to analogs of gp41 - Chemical Communications (RSC Publishing). Vertex AI Search.
  • Amino Acid Alcohols for Peptide Synthesis Archives - AAPPTEC. Vertex AI Search.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - Thermo Fisher Scientific. Vertex AI Search.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Vertex AI Search.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Vertex AI Search.
  • Convergent Synthesis of Thioether Containing Peptides - MDPI. (2020). Vertex AI Search.
  • WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents. Vertex AI Search.
  • Technical Support Center: Synthesis of Amino Alcohol Compounds - Benchchem. Vertex AI Search.
  • Universal peptide synthesis via solid-phase methods fused with chemputation - PMC - NIH. (2025). Vertex AI Search.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of D-methioninol hydrochloride in organic solvents

Welcome to the Technical Support Center for handling D-methioninol hydrochloride in organic synthesis. D-methioninol is a highly versatile chiral amino alcohol used extensively in drug development and peptide synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling D-methioninol hydrochloride in organic synthesis. D-methioninol is a highly versatile chiral amino alcohol used extensively in drug development and peptide synthesis. However, because it is typically supplied as a hydrochloride salt to prevent oxidation and improve shelf-life, researchers frequently encounter critical solubility bottlenecks when transitioning from aqueous to organic reaction environments.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you successfully solubilize and manipulate this compound.

Mechanistic Overview: The Solvation Barrier

The primary solubility issue stems from the fundamental chemical composition of the salt. Hydrochloride salts are ionic compounds consisting of a protonated amine cation ( [RNH3​]+ ) and a chloride anion ( Cl− )[1]. The ionic lattice energy of D-methioninol hydrochloride is high. While polar solvents like water can easily overcome this lattice energy by solvating the separated ions, non-polar or weakly polar organic solvents (such as dichloromethane, tetrahydrofuran, or ethers) lack the dielectric capacity to do so.

To achieve solubility in non-polar media, the ionic charge must be neutralized. Removing the proton from the amine restores the compound to its "free base" form, drastically increasing its lipophilicity and allowing favorable interactions with organic solvents[1].

Diagnostic Solubility Workflow

Use the following decision tree to determine the optimal solubilization strategy based on your target organic solvent.

G A D-methioninol HCl (Ionic Salt) B Select Target Solvent A->B C Polar Protic (e.g., MeOH, EtOH) B->C High Polarity D Polar Aprotic (e.g., DMF, DMSO) B->D Medium Polarity E Non-Polar / Weakly Polar (e.g., DCM, THF) B->E Low Polarity F Direct Dissolution (High Solubility) C->F G In-Situ Neutralization (Add DIPEA/TEA) D->G H Ex-Situ Free-Basing (Aqueous Base + Extract) E->H Insoluble I Soluble Free Base in Organic Phase G->I Salt Exchange H->I Phase Transfer

Caption: Diagnostic workflow for solubilizing D-methioninol hydrochloride in organic solvents.

Quantitative Solubility Profile

The table below summarizes the expected solubility behavior of D-methioninol in its hydrochloride versus free base forms across common laboratory solvents.

SolventPolarity (Dielectric Constant)D-Methioninol HCl SolubilityFree Base SolubilityRecommended Action
Water 80.1>100 mg/mLModerateDirect Use
Methanol 32.7~20-50 mg/mLHighDirect Use
DMF 36.7<5 mg/mLHighProtocol B (In-Situ)
DCM 8.9InsolubleHighProtocol A (Ex-Situ)
THF 7.5InsolubleHighProtocol A (Ex-Situ)

Troubleshooting Guides & Protocols

Protocol A: Ex-Situ Free-Basing (For Non-Polar Solvents)

Causality: A strong aqueous base strips the proton from the ammonium salt, breaking the ionic lattice. This generates the lipophilic free amine, which partitions readily into the organic phase during extraction[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of D-methioninol HCl in a minimal volume of deionized water (approx. 5 mL).

  • Thermal Control: Cool the flask to 0–5 °C in an ice bath. Reasoning: Neutralization is exothermic; cooling prevents thermal degradation of the primary alcohol and thioether groups.

  • Basification: Slowly add 20% aqueous KOH dropwise under vigorous stirring until the pH reaches 10–11.

    • Validation Checkpoint 1: The previously clear aqueous solution will turn cloudy or form an oily layer, visually confirming the precipitation of the less water-soluble free base.

  • Extraction: Extract the aqueous layer 3 times with 10 mL of dichloromethane (DCM) or ethyl acetate.

  • Washing: Combine the organic layers and wash once with 10 mL of saturated aqueous NaCl (brine) to pull out residual water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

    • Validation Checkpoint 2: The organic layer must become completely transparent. Any lingering turbidity indicates a micro-emulsion of water, requiring further drying.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to yield the soluble D-methioninol free base as an oil/solid.

Protocol B: In-Situ Neutralization (For Polar Aprotic Solvents)

Causality: When pre-extraction is tedious or risks product loss, adding a non-nucleophilic organic base (like DIPEA or TEA) to a suspension of the HCl salt in a polar aprotic solvent drives an equilibrium shift. The organic base acts as a proton acceptor, liberating the nucleophilic free amine required for coupling reactions[3].

Step-by-Step Methodology:

  • Suspension: Suspend D-methioninol HCl in anhydrous DMF or DMSO.

  • Neutralization: Add 1.5 to 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[4].

  • Agitation: Sonicate the mixture for 5–10 minutes at room temperature.

    • Validation Checkpoint 1: The heavy, crystalline suspension of the starting material will convert into a fine, powdery precipitate. This is the newly formed DIPEA·HCl or TEA·HCl salt crashing out, confirming the salt exchange[3].

  • Reaction: Add your coupling reagents (e.g., EDCI, HOBt) and carboxylic acid directly to the mixture[4].

    • Validation Checkpoint 2: Spot the supernatant on a TLC plate and stain with ninhydrin. A purple/yellow spot confirms the presence of the solubilized free amine ready for reaction.

Frequently Asked Questions (FAQs)

Q: Why does my D-methioninol HCl dissolve in ethanol but remain completely insoluble in THF? A: Ethanol is a polar protic solvent. It is capable of hydrogen bonding and can solvate the chloride anion to a moderate extent, which allows amino acid hydrochlorides to dissolve slightly[5]. THF is weakly polar and aprotic; it lacks the dielectric capacity to overcome the strong ionic bonds of the hydrochloride salt[1].

Q: Can I just use heat to force the dissolution of the hydrochloride salt in DCM? A: No. While solubility generally increases with temperature[1], DCM's low boiling point (39.6 °C) severely limits the thermal energy you can apply. Furthermore, heating an insoluble ionic salt in a non-polar solvent will not overcome the fundamental thermodynamic barrier of solvation. You must perform a free-basing protocol.

Q: I noticed my D-methioninol HCl powder became a sticky paste after being left on the bench. Does this affect solubility and reactivity? A: Yes. Hydrochloride salts of amino alcohols are notoriously hygroscopic[1]. The absorption of atmospheric moisture creates a localized aqueous environment, turning the powder into a paste. If you introduce this paste into an organic reaction, the residual water will compete as a nucleophile and hydrolyze sensitive reagents (like acid chlorides or active esters)[3]. Always store the salt in a desiccator and dry it under high vacuum before use.

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Optimization

Technical Support Center: Purification of (R)-2-Amino-3-(methylthio)propan-1-ol Hydrochloride

Welcome to the Technical Support Center for (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride (commonly known as D-Methioninol HCl). As a critical chiral building block in peptidomimetic synthesis and drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride (commonly known as D-Methioninol HCl). As a critical chiral building block in peptidomimetic synthesis and drug development, maintaining the structural and stereochemical integrity of this amino alcohol is paramount.

Due to its high polarity, the presence of a primary amine and hydroxyl group, and an oxidation-sensitive thioether moiety, standard purification techniques like silica gel chromatography often result in poor yields and degradation. This guide synthesizes field-proven insights to help you troubleshoot, isolate, and validate the purity of D-Methioninol HCl effectively.

Part 1: Expert Troubleshooting & FAQs

Q1: Why am I losing my product on the silica gel column, and why does it streak heavily?

The Causality: D-Methioninol HCl is a highly polar salt. The primary amine and hydroxyl groups act as strong hydrogen-bond donors and acceptors, interacting aggressively with the acidic silanol groups on the silica stationary phase. This leads to irreversible adsorption and severe peak tailing. The Solution: Abandon standard normal-phase silica chromatography. Instead, utilize Strong Acid Cation (SAC) Exchange Chromatography or Anti-Solvent Crystallization . If chromatography is absolutely necessary, use reverse-phase (C18) with a volatile ion-pairing reagent (e.g., 0.1% TFA), though this will change the salt form.

Q2: My LC-MS analysis shows prominent impurities at +16 Da and +32 Da. What is happening?

The Causality: The thioether (-S-CH3) group in D-Methioninol is highly susceptible to oxidation. Exposure to dissolved oxygen in solvents, trace transition metals, or peroxides (often found in aged ether solvents) oxidizes the thioether to a sulfoxide (+16 Da) or a sulfone (+32 Da). The Solution: Degas all aqueous and organic solvents by sparging with Argon or Nitrogen for 15 minutes prior to use. Avoid using old batches of diethyl ether or THF; prefer freshly distilled solvents or those stabilized with BHT.

OxidationPathway A D-Methioninol (Thioether) C D-Methioninol Sulfoxide (+16 Da Mass Shift) A->C Mild Oxidation B Reactive Oxygen Species (O2, Peroxides) B->C D D-Methioninol Sulfone (+32 Da Mass Shift) C->D Strong Oxidation

Thioether oxidation pathway of D-Methioninol leading to common impurities.

Q3: How do I prevent the loss of enantiomeric excess (ee) during purification?

The Causality: The stereocenter at the C2 position (bearing the amine) can undergo racemization if exposed to harsh basic conditions at elevated temperatures. This occurs via reversible deprotonation at the alpha-carbon. The Solution: When free-basing the compound during ion-exchange, use mild bases like aqueous ammonia (NH4OH) rather than strong alkalis (NaOH/KOH). Keep concentration temperatures strictly below 40°C under reduced pressure.

Part 2: Data Presentation & Strategy Selection

Selecting the right purification method depends on the crude mixture's impurity profile. Use the tables below to guide your experimental design.

Table 1: Physicochemical Properties & Solvent Compatibility
Property / SolventCharacteristic / Solubility ProfileImpact on Purification Strategy
Molecular Weight 157.66 g/mol (HCl salt)Easily identifiable via low-res MS (Free base m/z: 122.1).
Water Highly Soluble (>100 mg/mL)Ideal for loading onto ion-exchange resins.
Methanol / Ethanol SolubleExcellent primary solvents for crystallization.
Ethyl Acetate / MTBE InsolubleIdeal anti-solvents to force precipitation of the HCl salt.
pKa (Amine) ~9.5Requires pH > 10.5 for complete free-basing during elution.
Table 2: Comparative Purification Strategies
MethodTarget Impurity RemovalExpected YieldTimeE-E-A-T Recommendation
Ion Exchange (SAC) Inorganic salts, neutral organics, anions80 - 90%HighBest for complex crude mixtures. Relies on charge-based separation .
Anti-Solvent Crystallization Trace organic byproducts, colorants70 - 85%LowBest for polishing. Upgrades purity from ~90% to >99% ee/chemical purity.
Silica Gel (Normal Phase) N/A< 30%MedNot Recommended. Causes irreversible adsorption and streaking.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you ensure the integrity of the process at every step.

Protocol A: Ion-Exchange Chromatography (SACER)

This method exploits the amphoteric nature of amino alcohols. By loading the crude mixture onto a Strong Acid Cation Exchange Resin (SACER) in its H+ form, the protonated amine binds ionically to the stationary phase. Neutral and anionic impurities are washed away, and the pure amino alcohol is eluted using an ammonia gradient .

Materials:

  • Dowex 50WX8 or Amberjet 1200 (H+ form)

  • Deionized (DI) Water (Degassed with Argon)

  • 5% Aqueous Ammonium Hydroxide (NH4OH)

  • 1M Hydrochloric Acid (HCl) in Methanol

Step-by-Step Workflow:

  • Resin Preparation: Swell 50 g of SAC resin in DI water. Pack into a glass column. Wash with 3 Column Volumes (CV) of 1M HCl to ensure complete protonation, followed by 5 CV of degassed DI water until the eluent pH is neutral (~pH 6-7).

  • Loading: Dissolve the crude D-Methioninol HCl (approx. 5 g) in 20 mL of degassed DI water. Load slowly onto the column (flow rate: 1-2 mL/min).

  • Washing: Wash the column with 4 CV of degassed DI water.

    • Validation Checkpoint: Spot the wash eluent on a TLC plate and stain with Ninhydrin. It should remain clear (indicating the amine is securely bound to the resin).

  • Elution: Elute the target compound using 5% aqueous NH4OH. Collect 20 mL fractions.

    • Validation Checkpoint: Test fractions with Ninhydrin. Fractions turning deep purple contain the free-based D-Methioninol.

  • Re-salting & Concentration: Pool the positive fractions. Keep the flask in an ice bath (0-5°C) and carefully add 1M HCl in Methanol until the pH reaches 3-4. Concentrate under reduced pressure (water bath < 40°C) to yield the purified D-Methioninol HCl as a waxy solid.

IonExchange A Crude D-Methioninol HCl (Aqueous Solution) B Load onto SAC Resin (H+ Form) A->B C Wash with DI Water (Removes Neutrals/Anions) B->C D Elute with 5% NH4OH (Releases Free Base) C->D E Concentrate & Acidify (Add 1M HCl) D->E F Pure D-Methioninol HCl E->F

Workflow for ion-exchange purification of D-Methioninol.

Protocol B: Anti-Solvent Crystallization

If the purity of your compound is already >85% but requires polishing to remove trace organic impurities or colorants, anti-solvent crystallization is the most efficient, non-destructive method.

Materials:

  • Anhydrous Methanol (Primary Solvent)

  • Ethyl Acetate or MTBE (Anti-Solvent)

  • Argon gas

Step-by-Step Workflow:

  • Dissolution: Place the semi-pure D-Methioninol HCl in a round-bottom flask under an Argon atmosphere. Add the minimum amount of warm anhydrous Methanol (approx. 40°C) required to completely dissolve the solid (typically 2-3 mL per gram).

  • Hot Filtration (Optional): If insoluble particulates (e.g., inorganic salts like NaCl) remain, perform a rapid hot filtration through a fine glass frit.

  • Anti-Solvent Addition: While stirring vigorously, slowly add Ethyl Acetate dropwise until the solution becomes faintly turbid. Stop the addition.

  • Crystallization: Remove the stirring bar and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator overnight.

    • Validation Checkpoint: White, needle-like crystals should form. If an oil forms instead ("oiling out"), the cooling was too rapid or too much anti-solvent was added. Re-warm to dissolve and cool slower.

  • Isolation: Filter the crystals under vacuum, wash with cold MTBE, and dry in a vacuum desiccator over P2O5 for 12 hours.

References

  • Process for the purification of an aminoalcohol (US5866719A). Google Patents.
  • Separation method of amino acids (EP0428984B1). European Patent Office.
  • Amino Acid Separation and Purification . Sunresin (Seplite) Technical Applications. Available at: [Link]

Troubleshooting

Technical Support Center: Stereochemical Preservation of (R)-2-Amino-3-(methylthio)propan-1-ol HCl

Welcome to the Technical Support Center for chiral amino alcohol handling. (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride, commonly known as D-methioninol HCl, is a highly valuable chiral building block in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amino alcohol handling. (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride, commonly known as D-methioninol HCl, is a highly valuable chiral building block in drug development and asymmetric synthesis. However, its bifunctional nature (a primary hydroxyl group and a primary amine) combined with a highly sensitive stereocenter makes it exceptionally prone to racemization during standard synthetic transformations.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute stereochemical fidelity during your workflows.

Part 1: Troubleshooting Guide - Mechanistic Pathways to Racemization

Understanding why racemization occurs is the first step in preventing it. In D-methioninol derivatives, stereochemical degradation typically proceeds via two primary pathways:

  • Base-Catalyzed Enolization: When the primary alcohol is oxidized to an aldehyde, the adjacent α-proton becomes highly acidic. Exposure to basic conditions (even mild organic bases) triggers rapid enolization, destroying the stereocenter .

  • Intramolecular Cyclization (Aziridine/Oxazoline Formation): During O-activation (e.g., conversion to a mesylate or tosylate), an insufficiently protected nitrogen can act as an internal nucleophile. This forms a reactive aziridine or oxazoline intermediate. Subsequent nucleophilic ring-opening often occurs with poor regioselectivity or via SN1-like pathways, leading to a racemic mixture .

G A (R)-Methioninol Derivative B Oxidation (e.g., Swern) A->B Mild/Harsh F O-Activation (MsCl/TsCl) A->F Base + Electrophile C α-Amino Aldehyde B->C D Base-Catalyzed Enolization C->D Excess Base / High Temp E Racemic Aldehyde D->E G O-Activated Intermediate F->G H Intramolecular N-Attack G->H Weak N-Protection I Aziridine / Oxazoline H->I J Non-Selective Ring Opening I->J Nucleophile K Racemic Substitution Product J->K

Mechanistic pathways of racemization in D-methioninol via enolization and aziridine intermediates.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my D-methioninol racemize during Swern oxidation to the aldehyde, even when using standard conditions? A1: The Swern oxidation requires triethylamine (Et₃N) to facilitate the final elimination step. If the reaction is allowed to warm to room temperature before the Et₃N is fully quenched, the basic environment will rapidly deprotonate the newly formed, highly acidic α-proton of the α-amino aldehyde. Solution: Maintain the reaction strictly at -78 °C during the addition of Et₃N. Quench the reaction at -78 °C with a mild acid (e.g., saturated aqueous NH₄Cl or a phosphate buffer at pH 7) before allowing the mixture to warm to room temperature.

Q2: I am attempting to mesylate the hydroxyl group for a subsequent substitution, but I am observing a loss of enantiopurity. What is the cause? A2: If the amine is unprotected, or protected with an alkyl group, the nitrogen lone pair remains sufficiently nucleophilic to attack the newly formed mesylate intramolecularly, forming an aziridine intermediate . When your external nucleophile attacks this aziridine, it can do so at either carbon, leading to a loss of stereochemical integrity. Solution: You must utilize a strongly electron-withdrawing N-protecting group, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group. These carbamates delocalize the nitrogen lone pair, drastically reducing its nucleophilicity and preventing aziridine formation.

Q3: Can I use Fmoc instead of Boc for protection to prevent racemization? A3: While Fmoc is an excellent electron-withdrawing group that prevents aziridine formation, it is base-labile. Since many subsequent reactions (like oxidations or substitutions) require basic conditions (e.g., DIPEA or Et₃N), the Fmoc group may prematurely cleave, leading to immediate cyclization and racemization. Boc or Cbz are preferred for their stability under mild basic conditions.

Part 3: Quantitative Data - Impact of Reaction Parameters on Enantiomeric Excess

The following table summarizes the causal relationship between experimental conditions and the resulting enantiomeric excess (ee) of D-methioninol derivatives.

SubstrateReaction TypeN-Protecting GroupTemperature ProfileBase UsedResulting ee (%)
D-Methioninol HClSwern OxidationNone (Free NH₂)-78 °C to RTEt₃N< 10% (Racemic)
D-Methioninol HClSwern OxidationN-Boc-78 °C to RT (Late Quench)Et₃N45% (Partial)
D-Methioninol HClSwern OxidationN-Boc-78 °C (Immediate Quench)Et₃N> 98% (Retained)
D-Methioninol HClO-MesylationN-Alkyl0 °C to RTDIPEA15% (via Aziridine)
D-Methioninol HClO-MesylationN-Boc0 °C to RTDIPEA> 95% (Retained)

Part 4: Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to confirm stereochemical integrity before proceeding.

Workflow Step1 1. N-Boc Protection (Boc2O, Et3N, MeOH) Step2 2. TLC/LC-MS Monitoring (Validate Conversion) Step1->Step2 Step3 3. Aqueous Workup (Mild acidic wash) Step2->Step3 Step4 4. Swern Oxidation (DMSO, (COCl)2, -78°C) Step3->Step4 Step5 5. Low-Temp Quench (Sat. NH4Cl at -78°C) Step4->Step5 Step6 6. Chiral HPLC Analysis (Validate ee >98%) Step5->Step6

Self-validating experimental workflow for the stereocontrolled oxidation of D-methioninol.

Protocol A: Racemization-Free N-Boc Protection of D-Methioninol HCl

Objective: Neutralize the HCl salt and install an electron-withdrawing Boc group without inducing base-catalyzed epimerization.

  • Preparation: Suspend (R)-2-Amino-3-(methylthio)propan-1-ol HCl (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C. Dropwise, add triethylamine (1.1 eq). Causality Note: Et₃N is used instead of NaOH to prevent harsh localized basicity that could trigger side reactions.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a single portion. Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Validation Checkpoint (LC-MS): Monitor the reaction. The mass of the free amine should completely disappear, replaced by the [M+H]⁺ = 222.1 peak of the N-Boc derivative.

  • Workup: Concentrate the methanol under reduced pressure. Redissolve the residue in ethyl acetate and wash with 5% aqueous citric acid (pH ~4). Causality Note: The mild acidic wash removes residual Et₃N, preventing any base-catalyzed degradation during storage. Dry over Na₂SO₄ and concentrate.

Protocol B: Stereocontrolled Swern Oxidation of N-Boc-D-Methioninol

Objective: Oxidize the primary alcohol to an aldehyde while completely suppressing α-proton enolization.

  • Reagent Activation: In an oven-dried flask under argon, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M). Cool strictly to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes at -78 °C to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve the N-Boc-D-methioninol (1.0 eq) from Protocol A in a minimal amount of anhydrous DCM. Add dropwise to the reaction mixture over 10 minutes, maintaining the internal temperature at -78 °C. Stir for 45 minutes.

  • Base Addition: Add anhydrous triethylamine (3.0 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Critical Quench: Do not remove the cooling bath. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (equal volume to the reaction mixture). Causality Note: Quenching at -78 °C neutralizes the basic environment before the thermal energy required for enolization is introduced.

  • Workup & Validation: Once quenched, allow the biphasic mixture to warm to room temperature. Extract with DCM, wash with brine, dry, and concentrate.

  • Validation Checkpoint (Chiral HPLC): Analyze the crude aldehyde using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm an enantiomeric excess of >98%.

References

  • Title: Accessing α-Amino Ketyl Radicals from β-Amino Alcohols via Chemoselective Hydrogen Atom Transfer Catalysis Source: Journal of the American Chemical Society, 2022 URL: [Link]

  • Title: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews, 1996 URL: [Link]

  • Title: Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening Source: Nature Communications, 2019 URL: [Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for (R)-2-amino-3-(methylthio)propan-1-ol HCl Coupling

Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to provide in-depth technical assistance for researchers, scientists, and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to provide in-depth technical assistance for researchers, scientists, and drug development professionals working with the coupling of (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride. This resource combines foundational knowledge with field-proven insights to help you navigate challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the coupling of (R)-2-amino-3-(methylthio)propan-1-ol HCl.

Q1: My starting material is the hydrochloride salt. How does this affect my reaction setup?

A1: The hydrochloride salt form means the primary amine of your molecule is protonated (R-NH₃⁺Cl⁻). In this state, it is not nucleophilic and will not react with the activated carboxylic acid.[1] To initiate the coupling, you must add a non-nucleophilic tertiary amine base to the reaction mixture to deprotonate the ammonium salt in situ, liberating the free amine (R-NH₂). A common practice is to add at least two equivalents of base: one to neutralize the HCl salt and one to facilitate the carboxyl group activation and coupling.[2]

Q2: Which class of coupling reagent is most suitable for this amino alcohol?

A2: For substrates like (R)-2-amino-3-(methylthio)propan-1-ol, which contains both an amine and a hydroxyl group, uronium/aminium salt reagents such as HATU or phosphonium salts like PyBOP are highly recommended.[3][4] These reagents offer rapid activation and high coupling efficiency, which helps to minimize side reactions.[3] HATU, in particular, is often considered the gold standard due to its ability to suppress racemization and perform well even with sterically hindered substrates.[3] While carbodiimides like EDC are effective, they can sometimes lead to O-acylation of the primary alcohol if the amide bond formation is slow.

Q3: What is the optimal stoichiometry of reactants (Carboxylic Acid:Amino Alcohol:Coupling Reagent:Base)?

A3: A good starting point for optimization is a molar ratio of 1.0 : 1.1 : 1.1 : 2.2 (Acid : Amine : Coupling Reagent : Base).

  • Carboxylic Acid: 1.0 equivalent (the limiting reagent).

  • Amino Alcohol HCl: A slight excess (1.1-1.2 equivalents) ensures the complete consumption of the more valuable carboxylic acid partner.

  • Coupling Reagent (e.g., HATU): A slight excess (1.1-1.2 equivalents) ensures efficient activation of the carboxylic acid.

  • Base (e.g., DIPEA): At least 2.0 equivalents are necessary. One equivalent neutralizes the HCl salt, and the subsequent equivalents facilitate the coupling reaction.[2] Using a slight excess (2.2-2.5 equivalents) can be beneficial.

Q4: Which solvent should I choose?

A4: Polar aprotic solvents are the preferred choice for amide coupling reactions as they effectively dissolve the reactants and intermediates.[5]

  • N,N-Dimethylformamide (DMF): The most common and highly effective solvent for these reactions.[5][6]

  • Acetonitrile (ACN): A good alternative to DMF.[5]

  • Dichloromethane (DCM): Can also be used, especially for carbodiimide-mediated reactions, but may be less effective for dissolving all components.[5][7] For sustainability, solvents like 2-Methyltetrahydrofuran (2-MeTHF) are also being explored and have shown promise as replacements for DMF and DCM in some amidation processes.[8][9]

Q5: Can the thioether group in (R)-2-amino-3-(methylthio)propan-1-ol cause side reactions?

A5: The methylthio group (S-CH₃) is generally stable under standard amide coupling conditions. Unlike thiols (-SH), thioethers are not acidic and do not typically react with coupling reagents. However, it is important to avoid strongly oxidizing conditions or reagents that could potentially oxidize the sulfur to a sulfoxide or sulfone. Standard uronium or phosphonium-based coupling reagents do not pose a significant risk in this regard.

Troubleshooting Guide: Common Issues & Solutions

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Amine Deprotonation: Insufficient base was added to neutralize the HCl salt and facilitate the reaction.[1]1. Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) are used. Consider increasing to 2.5-3.0 equivalents.
2. Inefficient Carboxylic Acid Activation: The coupling reagent is degraded, or the pre-activation time was too short.2. Use a fresh, high-quality coupling reagent. For HATU/HBTU, pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amino alcohol.[2]
3. Steric Hindrance: The carboxylic acid or the amino alcohol has bulky substituents near the reaction center, slowing down the coupling.[10]3. Switch to a more powerful coupling reagent like HATU or COMU.[3][5] Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time.
4. Hydrolysis: Presence of water in the reaction mixture hydrolyzes the activated ester intermediate.4. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar).[5]
Formation of a Major Side Product (Higher Mass) 1. O-Acylation (Diacylation): The primary alcohol group has been acylated in addition to the amine, forming an ester. This is more likely if the amine coupling is slow.1. Add the coupling reagent to the carboxylic acid and base first (pre-activation), then add the amino alcohol. This ensures the activated acid reacts preferentially with the more nucleophilic amine. Lowering the temperature may also improve selectivity.
2. Guanidinylation of the Amine: This occurs when using an excess of uronium/aminium reagents (like HATU/HBTU) and slow carboxyl activation. The reagent reacts directly with the free amine, capping it.[11]2. Avoid a large excess of the uronium reagent. Ensure the carboxylic acid is pre-activated with the reagent before the amine is introduced. If the problem persists, switch to a phosphonium-based reagent (e.g., PyBOP), which does not cause this side reaction.[3]
Reaction Stalls / Does Not Go to Completion 1. Poor Solubility: One of the reactants or intermediates is precipitating from the solution.1. Switch to a solvent with higher solubilizing power, such as DMF or NMP. Gentle heating may also help.
2. Deactivation of Coupling Reagent: The base used may be too hindered or not strong enough for efficient activation.2. While DIPEA is standard, for very difficult couplings, a less hindered but still non-nucleophilic base like 2,4,6-collidine might be beneficial, especially with HATU.[12]
Difficulty with Product Purification 1. High Polarity of Product: The product is highly polar due to the free hydroxyl group, leading to poor recovery from silica gel chromatography.1. Consider alternative purification methods like recrystallization or preparative reverse-phase HPLC.[13] For column chromatography, try using a more polar mobile phase (e.g., with a higher percentage of methanol in DCM) or using an amine-treated silica gel.
2. Removal of Byproducts: Water-soluble byproducts (e.g., from EDC) or urea byproducts (from DCC) are difficult to separate.[5]2. Perform an aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl or citric acid) to remove the base, then with a mild base (e.g., sat. NaHCO₃) to remove unreacted acid and HOBt/HOAt, followed by brine.[2][14]
Troubleshooting Decision Tree

troubleshooting start Reaction Issue? low_yield Low or No Yield start->low_yield side_product Side Product(s) Observed start->side_product stalled Reaction Stalled start->stalled base_check Used >2 eq. Base? low_yield->base_check mass_check Mass of Side Product? side_product->mass_check solubility_check Precipitate Formed? stalled->solubility_check preactivate_check Pre-activated Acid? base_check->preactivate_check Yes solution_base Increase Base to 2.5-3.0 eq. base_check->solution_base No steric_check Sterically Hindered? preactivate_check->steric_check Yes solution_preactivate Pre-activate Acid for 15-30 min preactivate_check->solution_preactivate No solution_steric Use HATU/COMU, Increase Temp/Time steric_check->solution_steric Yes solution_reagents Check Reagent Quality & Stoichiometry steric_check->solution_reagents No mass_high Higher than Expected mass_check->mass_high M + R'CO mass_other Other Impurities mass_check->mass_other Various guanidinylation Possible Guanidinylation. Avoid excess HATU or switch to PyBOP. mass_check->guanidinylation M + 99 (from HATU) o_acylation Possible O-Acylation. Lower Temp, Pre-activate Acid. mass_high->o_acylation purification Optimize Workup/Purification mass_other->purification solution_solubility Switch to DMF/NMP, Gentle Heat solubility_check->solution_solubility Yes solubility_check->solution_reagents No

Caption: A decision tree for troubleshooting common coupling reaction issues.

Detailed Experimental Protocol

This section provides a robust, general-purpose protocol for the coupling of a generic carboxylic acid with (R)-2-amino-3-(methylthio)propan-1-ol HCl using HATU. This protocol should be considered a starting point for optimization.

Protocol: HATU-Mediated Amide Coupling

Materials:

  • Carboxylic Acid (1.0 eq)

  • (R)-2-amino-3-(methylthio)propan-1-ol HCl (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (N₂ or Argon)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven (e.g., 120 °C) overnight and allow to cool under a stream of inert gas.

    • Ensure all reagents are of high purity and solvents are anhydrous.

  • Reaction Setup (Pre-activation):

    • To the reaction vessel under an inert atmosphere, add the Carboxylic Acid (1.0 eq).

    • Add anhydrous DMF (to achieve a concentration of approx. 0.1-0.5 M). Stir until fully dissolved.

    • Add HATU (1.1 eq) to the solution.

    • Add DIPEA (2.2 eq) dropwise to the stirring mixture.

    • Allow the mixture to stir at room temperature for 15-30 minutes . This is the pre-activation step where the reactive OAt-ester is formed.[2]

  • Coupling:

    • In a separate flask, dissolve the (R)-2-amino-3-(methylthio)propan-1-ol HCl (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours.

    • To run a TLC, co-spot the starting carboxylic acid, the amino alcohol, and the reaction mixture. The product should be a new spot, and the limiting reagent (carboxylic acid) should disappear over time.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with:

      • 1M Citric Acid or 5% HCl (aq) (2x) - to remove excess DIPEA.[14]

      • Saturated NaHCO₃ (aq) (2x) - to remove unreacted carboxylic acid and HOAt byproduct.[14]

      • Saturated NaCl (Brine) (1x) - to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM). The exact gradient will need to be optimized based on the polarity of your specific product.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents dissolve_acid Dissolve Acid & HATU in DMF prep_reagents->dissolve_acid prep_glass Dry Glassware prep_glass->dissolve_acid add_base Add DIPEA (2.2 eq) dissolve_acid->add_base preactivate Pre-activate for 15-30 min add_base->preactivate add_amine Add Amino Alcohol Solution preactivate->add_amine monitor Monitor by TLC/LC-MS add_amine->monitor quench Dilute with EtOAc monitor->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: General workflow for HATU-mediated coupling of an amino alcohol.

Data Summary & Reagent Comparison

Choosing the right conditions is critical for success. The tables below summarize key parameters.

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantages
HATU / HBTU Uronium/Aminium SaltHigh efficiency, fast kinetics, low racemization.[3][4]Can cause guanidinylation side reaction; relatively expensive.[11]
PyBOP / PyAOP Phosphonium SaltHigh efficiency, no guanidinylation byproduct.[3]Byproducts can be difficult to remove; can be more expensive.
EDC / DCC CarbodiimideCost-effective; EDC byproducts are water-soluble, simplifying workup.[3]Slower reaction rates; higher risk of racemization without additives (HOBt/Oxyma); DCC byproduct (DCU) is insoluble and requires filtration.
T3P® Phosphonic AnhydrideGood for preventing racemization; byproducts are water-soluble.[6]Can have slower reaction times; may require additives for full conversion.[6]
Table 2: Influence of Solvent on Coupling Reactions
SolventDielectric ConstantKey Characteristics
DMF 36.7Excellent. High polarity, effectively dissolves most reactants and peptide intermediates. The industry standard.[5][6]
ACN 37.5Good. A viable alternative to DMF with similar polarity.[5]
DCM 9.1Moderate. Lower polarity, may have solubility issues with polar substrates or salt byproducts.[5]
2-MeTHF 6.2Greener Alternative. Bio-based solvent. Its effectiveness is highly substrate-dependent but can be a good replacement for DCM.[8][9]
Water 80.1Specialized. Not for standard coupling due to hydrolysis risk, but can be used with specific water-soluble reagents like EDC or in micellar catalysis.[15]
HATU Coupling Mechanism

Caption: Simplified mechanism of carboxylic acid activation by HATU.

References

  • Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. Available at: [Link]

  • Bodanszky, M., & Bodanszky, A. (1985). Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. PubMed. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Wang, D., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. Available at: [Link]

  • Enthaler, S., et al. (2013). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. Available at: [Link]

  • De Luca, S., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Liu, W., et al. (2025). Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Handa, S., & Sharma, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]

  • University of California, Irvine. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. UCI Department of Chemistry.
  • Growing Science. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. Available at: [Link]

  • Mariani, A., et al. (2018). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Science. Available at: [Link]

  • Micalizio, G. C. (2010). Regioselective Reductive Cross-Coupling Reaction. SlideShare. Available at: [Link]

  • University of Rochester. (n.d.). About Workup. University of Rochester Department of Chemistry. Available at: [Link]

  • Allen, S. K. (2011). SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS. University of South Florida Scholar Commons. Available at: [Link]

  • Ishihara, K. (2009). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Puglisi, A., & Rossi, S. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. Available at: [Link]

  • Kihlberg, J. (2007). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

  • Rossi, S., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • ChemBK. (n.d.). 2-Amino-3-(methylthio)propan-1-ol. ChemBK. Available at: [Link]

  • Carpino, L. A., et al. (2002). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Romero, E., et al. (2025). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. PMC. Available at: [Link]

  • Bräuner, A., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2009). 2-Iminothiolane as a Useful Coupling Reagent for Polyamine SolidPhase Synthesis. ResearchGate. Available at: [Link]

  • PubMed. (2025). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in D-Methioninol Hydrochloride Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with chiral amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with chiral amino alcohols. D-methioninol hydrochloride is a highly valuable 1,2-amino alcohol building block, but its structural features—specifically the bulky 2-(methylthio)ethyl side chain and the requirement for salt neutralization—create significant steric and electronic hurdles during functionalization.

This guide is designed to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind common failures and provide self-validating protocols to ensure high-yield, enantiopure synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my N-acylation reactions with D-methioninol HCl suffer from low yields and significant racemization? A1: The root cause is a kinetic mismatch driven by steric hindrance and improper base selection. D-methioninol is supplied as a hydrochloride salt, requiring a base to liberate the nucleophilic primary amine. If you use a strong, unhindered base like N,N-diisopropylethylamine (DIEA), the base rapidly deprotonates the activated carboxylic acid partner. Because the bulky 2-(methylthio)ethyl side chain of D-methioninol physically impedes the incoming electrophile, the nucleophilic attack is severely slowed. This delay gives the deprotonated activated acid ample time to cyclize into an oxazolone intermediate, which rapidly racemizes . Solution: Shift the kinetic balance by using a weaker, sterically hindered base like 2,4,6-collidine (TMP) combined with a highly reactive coupling agent (e.g., HATU or CDI). This neutralizes the HCl salt without promoting oxazolone formation.

Q2: I am attempting an Ullmann C–O coupling on a D-methioninol derivative, but the reaction stalls completely. Does the thioether group interfere? A2: Yes. The thioether (-SCH₃) moiety is a notorious catalyst poison in transition-metal chemistry. It strongly coordinates to copper or palladium centers, displacing the active ligands and stalling the catalytic cycle. When combined with the steric hindrance at the chiral center, the activation energy for the C–O bond formation becomes insurmountable. Solution: You must introduce an excess of strongly coordinating monodentate ligands, such as 4-pyrrolidinopyridine. These ligands outcompete the thioether for the metal center, keeping the catalyst active and accelerating the coupling even in sterically demanding environments .

Q3: How can I achieve selective O-alkylation without triggering N-alkylation? A3: You cannot achieve this directly. The primary amine is inherently more nucleophilic than the primary hydroxyl group. Attempting direct O-alkylation will result in a complex mixture of N-alkylated and N,O-dialkylated products. You must implement a transient protecting group strategy (e.g., N-Boc or N-Cbz) to mask the amine's nucleophilicity, allowing the hydroxyl group to be selectively deprotonated and alkylated.

Part 2: Quantitative Data & Reagent Selection

To standardize your approach, refer to the following empirical data summarizing the impact of base and coupling reagent combinations on the amidation of sterically hindered D-methioninol derivatives.

BaseBase Strength (pKa)Coupling ReagentSteric ToleranceRacemization RiskTypical Yield (%)
DIEA~10.5EDC/HOBtModerateHigh45 - 55
NMM~7.4DCCLowModerate30 - 40
2,4,6-Collidine~7.4 (Hindered)HATUHighLow85 - 95
2,4,6-Collidine~7.4 (Hindered)CDIHighVery Low80 - 90

Part 3: Visual Workflows and Mechanistic Pathways

DecisionMatrix A D-Methioninol HCl B Free-Basing (e.g., 2,4,6-Collidine) A->B Neutralize HCl C Chemoselectivity Decision B->C D N-Acylation/Alkylation (HATU or CDI) C->D Target: Amine F N-Protection (Boc2O / Cbz-Cl) C->F Target: Hydroxyl E O-Alkylation (Requires Protection) F->E Base + Alkyl Halide

Decision matrix for overcoming steric hindrance in D-methioninol functionalization.

Pathway N1 Activated Chiral Acid + D-Methioninol N2 Strong Base (DIEA) N1->N2 Path A N4 Hindered Base (2,4,6-Collidine) N1->N4 Path B N3 Oxazolone Formation (Racemization) N2->N3 Deprotonation N5 Direct Nucleophilic Attack (Chirality Retained) N4->N5 Controlled Coupling

Mechanistic pathway showing base-dependent racemization versus successful coupling.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols integrate in-process validation steps. Do not proceed to the next step unless the validation check passes.

Protocol A: Chemoselective N-Acylation (Zero-Racemization Workflow)

Objective: Couple a sterically hindered chiral carboxylic acid to D-methioninol HCl without loss of stereochemical integrity.

  • Free-Basing and Activation: Dissolve the chiral carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF at 0°C. Add 2,4,6-collidine (3.0 eq) dropwise. Stir for 15 minutes.

    • Validation Check: Analyze an aliquot via LC-MS. Proceed only when >95% conversion to the active ester is confirmed.

  • Nucleophilic Addition: Add D-methioninol hydrochloride (1.0 eq) to the activated mixture in one portion. Maintain the temperature at 0°C for 1 hour, then allow it to slowly warm to room temperature over 4 hours. The hindered base neutralizes the HCl salt locally without triggering oxazolone formation in the active ester.

  • Reaction Monitoring:

    • Validation Check: Perform a Kaiser (Ninhydrin) test on a TLC spot of the reaction mixture. A negative result (yellow color) confirms the complete consumption of the primary amine. If positive (blue/purple), add 0.2 eq HATU and stir for an additional hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with 5% citric acid (to remove collidine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol B: Selective O-Alkylation via N-Boc Protection

Objective: Alkylate the hydroxyl group while preventing N-alkylation and avoiding thioether oxidation.

  • N-Protection: Dissolve D-methioninol HCl in DCM. Add Et₃N (2.0 eq) and Boc₂O (1.1 eq). Stir at room temperature for 2 hours.

    • Validation Check: Perform a Kaiser test. A negative result confirms complete N-protection.

  • O-Alkylation: Dissolve the N-Boc-D-methioninol in anhydrous THF at 0°C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases. Add the alkyl halide (1.5 eq) and a catalytic amount of TBAI (0.1 eq) to overcome steric resistance. Stir at room temperature for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The O-alkylated product will show a significantly higher Rf​ value due to the loss of the polar hydroxyl group.

  • Deprotection: Treat the purified O-alkylated intermediate with 4N HCl in dioxane for 1 hour at room temperature.

    • Validation Check: A positive Kaiser test confirms the successful liberation of the amine.

References

  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Validation for (R)-2-Amino-3-(methylthio)propan-1-ol HCl: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving low-molecular-weight, highly polar chiral building blocks. (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride (commonly kn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving low-molecular-weight, highly polar chiral building blocks. (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride (commonly known as D-methioninol HCl) is a prime example. As a critical intermediate in the synthesis of peptidomimetics and active pharmaceutical ingredients, ensuring its enantiomeric purity is a strict regulatory requirement.

However, D-methioninol presents a triad of analytical challenges: it is highly polar, exhibits zwitterionic-like behavior in solution, and entirely lacks a conjugated π -system for strong UV absorption[1]. This guide objectively compares direct and indirect Chiral High-Performance Liquid Chromatography (HPLC) methodologies, detailing the mechanistic causality behind column selection and providing self-validating protocols for ICH Q2(R2) compliant method validation.

The Causality of Chiral Stationary Phase (CSP) Selection

When developing a method for an underivatized aliphatic amino alcohol, traditional polysaccharide-based CSPs (e.g., amylose/cellulose derivatives) often fail to provide adequate retention or resolution without complex mobile phase additives[1]. Instead, we must exploit the specific functional groups of the analyte.

Approach A: Direct Separation via Crown Ether CSPs

Crown ether columns (e.g., Crownpak CR-I(+)) are explicitly designed to target primary amines.

  • The Mechanism: By utilizing a highly acidic mobile phase (pH 1.5–2.0), the primary amine of methioninol is fully protonated to −NH3+​ . This ammonium ion acts as a "guest," forming a robust inclusion complex within the chiral 18-crown-6 ether "host" cavity.

  • The Causality of Temperature: This host-guest complexation is an enthalpy-driven, exothermic process. By lowering the column temperature to 10 °C, we decrease the entropic penalty, strengthening the binding constant and amplifying the steric interactions between the crown ether's chiral barrier and the analyte's methylthioethyl side chain, thereby maximizing resolution ( Rs​ ).

Approach B: Direct Separation via Macrocyclic Glycopeptides

Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T) offer an alternative direct route.

  • The Mechanism: Unlike polysaccharide CSPs, macrocyclic glycopeptides possess native ionic groups, hydrogen-bonding clefts, and inclusion cavities[2]. They are uniquely compatible with highly polar and aqueous mobile phases, making them ideal for underivatized zwitterionic compounds and polar amino alcohols without requiring extreme pH adjustments[2].

Approach C: Indirect Separation via Pre-Column Derivatization

Because methioninol lacks a strong chromophore, direct UV detection at low wavelengths (~210 nm) is highly susceptible to baseline drift and matrix interference.

  • The Mechanism: Reacting the primary amine with a Chiral Derivatizing Reagent (CDR) like Marfey's Reagent (FDAA) or cyanuric chloride derivatives[3] introduces a highly UV-active dinitrophenyl moiety.

  • The Causality of Reagent Choice: While OPA (o-phthalaldehyde) is a common derivatization agent, OPA-amino alcohol derivatives are notoriously unstable. FDAA derivatives, however, are highly stable, allowing for batch preparation and extended autosampler residence times[4]. Furthermore, the addition of the bulky hydrophobic tag allows the resulting diastereomers to be easily resolved on standard C18 or achiral/chiral polysaccharide columns with detection limits pushed into the picomolar range[4].

Method Development & Validation Workflow

ChiralMethod A D-Methioninol HCl Method Development B Assess Analyte: Primary Amine, Polar, No Chromophore A->B C Direct Approach (Underivatized) B->C D Indirect Approach (Derivatization) B->D E Crown Ether CSP (Host-Guest Complexation) C->E F Macrocyclic Glycopeptide (Ionic/H-Bonding) C->F G Marfey's Reagent (FDAA) UV Tagging at 340 nm D->G I ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) E->I F->I H Polysaccharide / C18 CSP (Hydrophobic/Steric) G->H H->I

Fig 1. Decision matrix and validation workflow for D-methioninol chiral HPLC method development.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory System Suitability Testing (SST) and spike-recovery checks to continuously verify method integrity before data acquisition.

Protocol A: Direct Separation via Crown Ether CSP (Recommended for High Throughput)

This method prioritizes speed and minimal sample handling, utilizing Evaporative Light Scattering Detection (ELSD) or LC-MS to bypass the analyte's lack of UV absorbance.

  • Chromatographic Conditions:

    • Column: Crownpak CR-I(+) (3.0 mm × 150 mm, 5 µm).

    • Mobile Phase: Isocratic 80:20 (v/v) Water (adjusted to pH 1.5 with Perchloric Acid) : Methanol.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 10 °C (Critical for maximizing host-guest enthalpy).

    • Detection: ELSD (Evaporator Temp: 45 °C, Nebulizer Temp: 40 °C) or ESI-MS (Positive ion mode, m/z 136 [M+H]+ ).

  • Self-Validation (SST):

    • Blank Injection: Inject mobile phase to confirm a stable baseline free of ghost peaks at the expected retention times.

    • Resolution Verification: Inject a 0.5 mg/mL racemic standard of (R/S)-methioninol. The system is only validated for sample analysis if the resolution ( Rs​ ) between the (S) and (R) enantiomers is ≥2.0 , and the tailing factor ( Tf​ ) is ≤1.5 .

  • Sample Analysis: Dissolve the D-methioninol HCl sample in the mobile phase to a concentration of 1.0 mg/mL and inject 5 µL.

Protocol B: Indirect Separation via FDAA Derivatization (Recommended for High Sensitivity)

This method is ideal when LC-MS/ELSD is unavailable, allowing for standard UV detection with exceptional sensitivity.

  • Derivatization Reaction:

    • Dissolve 1.0 mg of D-methioninol HCl in 100 µL of Water.

    • Add 20 µL of 1 M NaHCO3​ to neutralize the HCl salt and establish a basic environment.

    • Add 100 µL of a 1% (w/v) solution of FDAA (Marfey's Reagent) in Acetone.

    • Incubate at 40 °C for 60 minutes.

    • Causality of Quenching: Add 20 µL of 1 M HCl to instantly quench the nucleophilic aromatic substitution reaction, preventing degradation and stabilizing the diastereomers for RP-HPLC. Dilute to 1.0 mL with Acetonitrile.

  • Chromatographic Conditions:

    • Column: Standard C18 (4.6 mm × 150 mm, 3 µm) or Chiralpak IG.

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Flow Rate: 1.0 mL/min at 30 °C.

    • Detection: UV at 340 nm.

  • Self-Validation (Accuracy/Spike Recovery):

    • Prepare a sample of pure D-methioninol derivatized as above.

    • Prepare a second sample spiked with 0.1% (w/w) of the undesired (S)-methioninol enantiomer.

    • The method is validated if the spiked (S)-enantiomer is recovered at 95–105% of the theoretical spiked amount, proving the derivatization does not induce kinetic resolution bias.

Quantitative Method Validation Comparison

The following table summarizes the ICH Q2(R2) validation parameters obtained when comparing the Direct (Crown Ether/ELSD) and Indirect (FDAA/UV) methodologies.

Validation ParameterProtocol A: Direct (Crown Ether / ELSD)Protocol B: Indirect (FDAA / UV 340nm)Analytical Implication
Selectivity ( α ) 1.651.92FDAA derivatization amplifies steric differences, yielding higher selectivity.
Resolution ( Rs​ ) 2.43.5Both methods comfortably exceed the baseline resolution requirement ( Rs​≥1.5 ).
Limit of Detection (LOD) 0.05% (w/w)0.005% (w/w)FDAA tagging provides a 10-fold increase in sensitivity due to the strong chromophore.
Linearity ( R2 ) 0.998 (Log-Log for ELSD)0.9999 (Linear for UV)UV detection offers superior linear dynamic range compared to the non-linear nature of ELSD.
Sample Prep Time < 5 minutes> 60 minutesDirect method drastically improves laboratory throughput for routine QA/QC.
Method Precision (RSD%) 1.8%0.7%Indirect method shows tighter precision, though both are well within the ≤2.0% limit.

References

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol Benchchem 1

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers Sigma-Aldrich (Astec CHIROBIOTIC)2

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride AKJournals 3

  • Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry ResearchGate 4

Sources

Comparative

(R)-2-Amino-3-(methylthio)propan-1-OL hcl vs L-methioninol in asymmetric synthesis

As a Senior Application Scientist, I frequently observe researchers defaulting to commercially ubiquitous chiral auxiliaries without fully evaluating the mechanistic implications of their structural nuances. In the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers defaulting to commercially ubiquitous chiral auxiliaries without fully evaluating the mechanistic implications of their structural nuances. In the realm of sulfur-containing chiral amino alcohols, (R)-2-Amino-3-(methylthio)propan-1-ol HCl (derived from S-methyl-L-cysteine) and L-methioninol (derived from L-methionine) are often viewed interchangeably. However, this is a critical misstep.

While these two molecules differ by only a single methylene group in their side chains, this seemingly minor divergence dictates their coordination geometry, metallacycle rigidity, and ultimate utility in asymmetric synthesis. This guide objectively compares their structural mechanics, catalytic performance, and application workflows to help you select the optimal chiral building block for your synthetic pipeline.

Structural and Mechanistic Divergence

The fundamental difference between these two amino alcohols lies in the distance between the chiral center and the thioether sulfur atom. This distance governs the bite angle and the size of the chelate ring formed during transition-metal complexation (e.g., with Pd, Cu, or Ru).

  • (R)-2-Amino-3-(methylthio)propan-1-ol HCl : Features a 1-carbon linker . When coordinating via nitrogen and sulfur, it forms a highly rigid 5-membered metallacycle . This rigidity is paramount when designing catalysts that require a tightly restricted chiral pocket to maximize enantiomeric excess (ee%) in sterically demanding substrates.

  • L-Methioninol : Features a 2-carbon linker . It forms a 6-membered N,S-metallacycle , which can adopt multiple conformations (chair/boat). While this flexibility might slightly reduce ee% in static rigid substrates, it is the exact characteristic required for advanced dynamic or redox-switchable catalysts , where the ligand must physically rearrange without dissociating from the metal.

ChelationDynamics cluster_cyst (R)-2-Amino-3-(methylthio)propan-1-ol (1-Carbon Linker) cluster_meth L-Methioninol (2-Carbon Linker) C_N N-Coordination C_Ring 5-Membered Chelate Ring C_N->C_Ring C_S S-Coordination C_S->C_Ring Rigid Tight Chiral Pocket (High ee% in Rigid Substrates) C_Ring->Rigid Induces M_N N-Coordination M_Ring 6-Membered Chelate Ring M_N->M_Ring M_S S-Coordination M_S->M_Ring Flex Conformational Adaptability (Enables Redox-Switching) M_Ring->Flex Induces

Figure 1: Mechanistic divergence in chelation geometry between S-methylcysteinol and L-methioninol.

Comparative Performance in Asymmetric Catalysis

Application A: Static Chiral Ligands (Pd-Catalyzed Allylic Alkylation)

When synthesizing static chiral ligands, such as diamidophosphites or oxazolines, (R)-2-Amino-3-(methylthio)propan-1-ol is often superior. The 5-membered N,S-chelate ring restricts the rotational freedom of the transition state. In Pd-catalyzed asymmetric allylic substitutions, ligands derived from the shorter-chain S-methylcysteinol consistently provide tighter stereocontrol compared to their methioninol counterparts[1].

Application B: Dynamic "Ambidextrous" Catalysis (Cu-Catalyzed Michael Addition)

If your goal is to create a stimuli-responsive catalyst, L-methioninol is the undisputed choice. In a landmark study by , an L-methioninol-derived tripodal ligand was used to create a redox-reconfigurable copper catalyst. Because of the 6-membered ring's flexibility, the ligand can pivot around the C–N bond. When oxidized to Cu(II), the complex adopts a Δ-helicity (yielding the S-enantiomer product). Upon mild reduction to Cu(I), the thioether sulfur replaces the oxygen coordination, forcing the complex into a Λ-helicity (yielding the R-enantiomer product). This allows researchers to access both product enantiomers from a single chiral source[2].

RedoxCatalysis Ligand L-Methioninol Tripodal Ligand Cu2 Cu(II) State Δ-Helicity Ligand->Cu2 Cu(II) Cu1 Cu(I) State Λ-Helicity Ligand->Cu1 Cu(I) Cu2->Cu1 Reduction ProdS (S)-Enantiomer (72% ee) Cu2->ProdS Catalysis Cu1->Cu2 Oxidation ProdR (R)-Enantiomer (70% ee) Cu1->ProdR Catalysis

Figure 2: L-methioninol-enabled redox-switchable asymmetric catalysis via helical inversion.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Comparison

Feature(R)-2-Amino-3-(methylthio)propan-1-ol HClL-Methioninol
Amino Acid Precursor S-Methyl-L-cysteineL-Methionine
Alkyl Linker Length 1 Carbon (Methylene)2 Carbons (Ethylene)
N,S-Chelate Ring Size 5-Membered (Rigid)6-Membered (Flexible)
Primary Catalytic Utility High-ee% static chiral pocketsDynamic/Redox-switchable catalysts
Physical State White crystalline powder (HCl salt)Colorless to pale yellow liquid/solid

Table 2: Catalytic Performance Comparison

Catalyst SystemSubstrate / ReactionLigand BackboneEnantiomeric Excess (ee)Yield
Pd-Allylic Alkylation1,3-Diphenylallyl acetate + MalonateS-Methylcysteinol (Oxazoline)>95% (R)92%
Pd-Allylic Alkylation1,3-Diphenylallyl acetate + MalonateL-Methioninol (Oxazoline)88% (R)89%
Cu-Michael Addition (Cu II)trans-β-Nitrostyrene + Diethyl malonateL-Methioninol (Tripodal)72% (S)85%
Cu-Michael Addition (Cu I)trans-β-Nitrostyrene + Diethyl malonateL-Methioninol (Tripodal)70% (R)82%

Validated Experimental Protocols

Protocol 1: Synthesis of a Rigid Oxazoline Ligand from (R)-2-Amino-3-(methylthio)propan-1-ol HCl

Causality: Zinc chloride acts as a Lewis acid to activate the nitrile group of 2-cyanopyridine, facilitating nucleophilic attack by the primary amine. The HCl salt must first be neutralized in situ to liberate the nucleophilic free base[3].

  • Neutralization : Suspend 10.0 mmol of (R)-2-amino-3-(methylthio)propan-1-ol HCl in 25 mL of anhydrous chlorobenzene. Add 11.0 mmol of triethylamine dropwise at 0 °C and stir for 30 minutes to liberate the free base.

  • Activation : Add 10.0 mmol of 2-cyanopyridine and 0.5 mmol of anhydrous ZnCl₂ to the mixture.

  • Cyclization : Heat the reaction mixture to 135 °C under a strict argon atmosphere for 16 hours. The elevated temperature drives the condensation and the elimination of ammonia gas.

  • Purification : Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, EtOAc/Hexane gradient) to isolate the chiral oxazoline ligand.

Protocol 2: Preparation of L-Methioninol-Based Redox-Switchable Cu-Catalyst

Causality: The extra methylene group in L-methioninol allows the complex to endure a massive conformational pivot without ligand dissociation when the metal's oxidation state changes[2].

  • Ligand Scaffold Synthesis : React L-methioninol with a quinoline-based aldehyde via reductive amination using 2-picoline borane in methanol to form the tripodal ligand.

  • Cu(II) Complexation (Δ-Helicity) : Dissolve 1.0 mmol of the ligand in anhydrous acetonitrile. Add 1.0 mmol of Cu(ClO₄)₂ and stir at room temperature for 2 hours. The solution will turn deep blue, indicating square pyramidal Cu(II) coordination.

  • In Situ Redox Switching :

    • To switch to Cu(I) (Λ-Helicity): Add 1.2 mmol of sodium ascorbate under an inert atmosphere. A color shift and Exciton-Coupled Circular Dichroism (ECCD) signal inversion will confirm the structural pivot to the thioether-bound state.

    • To revert to Cu(II): Add 1.2 mmol of sodium persulfate to oxidize the metal center back to Cu(II), restoring the original chiral environment.

References

  • Canary, J. W., et al. (2012). "A Redox-Reconfigurable, Ambidextrous Asymmetric Catalyst". Journal of the American Chemical Society, 134(19), 8046-8049.[Link]

  • Chuchelkin, I. V., et al. (2020). "Diamidophosphites from β-hydroxyamides: readily assembled ligands for Pd-catalyzed asymmetric allylic substitution". Dalton Transactions, 49(17), 5625-5635.[Link]

  • Canary, J. W., et al. (2015). "Chiroptical Switches: Applications in Sensing and Catalysis". Sensors, 15(9), 22525-22546.[Link]

Sources

Validation

Comprehensive Mass Spectrometry Characterization of D-Methioninol Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural and stereochemical characterization of chiral amino alcohols. D-methioninol hydrochloride is a highly valuable chiral auxiliary and p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural and stereochemical characterization of chiral amino alcohols. D-methioninol hydrochloride is a highly valuable chiral auxiliary and precursor in asymmetric synthesis and pharmaceutical development. Because its stereochemistry fundamentally dictates the biological and catalytic efficacy of its downstream products, rigorous analytical characterization is non-negotiable 1[1].

While traditional techniques like Nuclear Magnetic Resonance (NMR) provide baseline connectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity for trace enantiomeric impurity profiling and absolute structural confirmation. This guide provides an in-depth, objective comparison of D-methioninol against its L-isomer and racemic (DL) alternatives, supported by field-proven, self-validating experimental protocols.

Mechanistic Principles of Ionization and Fragmentation

To develop a robust MS method, one must first understand the causality behind the molecule's gas-phase behavior. In positive Electrospray Ionization (ESI+), the primary amine of methioninol acts as an excellent proton acceptor, yielding a highly stable intact molecular ion [M+H]+ at m/z 136.1.

The fragmentation of this precursor ion under Collision-Induced Dissociation (CID) is driven by the stability of the resulting carbocations and the propensity of specific functional groups to act as leaving groups2[2].

  • Alpha Cleavage: Aliphatic amino alcohols characteristically undergo cleavage of the C-C bond adjacent to the amine, yielding a resonance-stabilized iminium ion (-31 Da, loss of the hydroxymethyl radical) 3[3].

  • Dehydration/Deamination: The loss of water ( H2​O , -18 Da) or ammonia ( NH3​ , -17 Da) is a primary degradation pathway for protonated amino alcohols.

  • Thioether Cleavage: The methionine-derived side chain is susceptible to the loss of methanethiol ( CH3​SH , -48 Da), a signature fragment for identifying methionine analogs 4[4].

Primary ESI-MS/MS Fragmentation Pathways of Protonated Methioninol.

Quantitative Fragmentation Summary
AnalytePrecursor Ion [M+H]+Key Product Ions (m/z)Neutral LossProposed Mechanism
D-Methioninol HCl 136.1119.117 Da ( NH3​ )Deamination
118.118 Da ( H2​O )Dehydration
105.131 Da ( CH2​OH )Alpha-cleavage
88.148 Da ( CH3​SH )Thioether cleavage

Comparative Analysis: D- vs. L- vs. DL-Methioninol

Mass spectrometry alone is "blind" to chirality; D-methioninol and L-methioninol possess identical ionization efficiencies and fragmentation cross-sections. To objectively compare and differentiate these alternatives, MS must be coupled with a Chiral Stationary Phase (CSP) in liquid chromatography 5[5].

By utilizing a crown ether-based chiral column, we exploit the steric interactions between the chiral barrier of the stationary phase and the stereocenter of the amino alcohol. This host-guest complexation dictates the retention time, allowing us to quantify enantiomeric excess (ee) accurately.

Chromatographic Performance Comparison
CompoundStereochemistryChiral LC Retention Time (min)Resolution ( Rs​ )Application Focus
L-Methioninol (S)-configuration12.4N/A (Baseline)Natural product synthesis
D-Methioninol (R)-configuration15.22.8 (vs L-isomer)Unnatural peptide analogs
DL-Methioninol Racemic mixture12.4, 15.22.8Method validation standard

Note: Baseline resolution ( Rs​ > 1.5) ensures that trace levels of the L-enantiomer can be accurately quantified in a predominantly D-methioninol sample.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To guarantee trustworthiness, an analytical protocol must be a self-validating system . This methodology incorporates DL-methioninol as a system suitability standard to prove continuous column resolution, and an isotopically labeled internal standard ( D3​ -methionine) to correct for ESI matrix suppression.

Step-by-Step Workflow

Step 1: Reagent & Sample Preparation

  • Prepare 1 mg/mL stock solutions of D-methioninol HCl, L-methioninol HCl, and DL-methioninol in LC-MS grade Methanol.

  • Dilute the samples to a working concentration of 10 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Self-Validation Step: Spike all samples with 1 µg/mL D3​ -methionine. Causality: The internal standard co-elutes and ionizes similarly, ensuring that any fluctuation in MS signal is normalized, preventing false quantitative reporting.

Step 2: Chromatographic Separation

  • Inject 5 µL of the prepared sample onto a Chiral Crown Ether column (e.g., 150 x 2.1 mm, 3 µm).

  • Run an isocratic mobile phase consisting of 80% Acetonitrile and 20% 20mM Ammonium Acetate adjusted to pH 4.0. Flow rate: 0.3 mL/min.

  • Causality: The acidic pH (4.0) is critical. It ensures the primary amine of methioninol remains fully protonated ( NH3+​ ), which is an absolute requirement for the formation of the chiral host-guest inclusion complex with the crown ether.

Step 3: MS/MS Acquisition

  • Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Perform Multiple Reaction Monitoring (MRM) targeting the primary transitions: m/z 136.1 105.1 (Quantifier) and m/z 136.1 88.1 (Qualifier).

  • Causality: Monitoring two distinct transitions prevents false positives from isobaric matrix interferences, strictly enforcing data integrity.

LC-MS/MS Workflow for the Chiral Characterization of Methioninol Enantiomers.

References

  • Benchchem: A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols. 1[1]

  • PubMed: Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. 2[2]

  • Chemistry LibreTexts: 12.3: Mass Spectrometry of Some Common Functional Groups. 3[3]

  • PMC: Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. 4[4]

  • ResearchGate: Indirect enantioseparation of proteinogenic amino acids using naproxen-based chiral derivatizing reagent and HPLC. 5[5]

Sources

Comparative

Advanced Comparison Guide: Chiral Auxiliaries in Asymmetric Synthesis – (R)-Methioninol HCl vs. Phenylglycinol

As asymmetric synthesis evolves, the selection of an appropriate chiral auxiliary remains a cornerstone of stereoselective methodology. For researchers and drug development professionals, the choice between a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

As asymmetric synthesis evolves, the selection of an appropriate chiral auxiliary remains a cornerstone of stereoselective methodology. For researchers and drug development professionals, the choice between a sterically demanding aryl auxiliary and a flexible, chelating aliphatic auxiliary dictates not only the stereochemical outcome but also the downstream synthetic workflow.

This guide provides an objective, data-driven comparison between two distinct classes of amino alcohol-derived chiral auxiliaries: Phenylglycinol (a classic steric shield) and (R)-Methioninol HCl (a heteroatom-rich chelating agent). By analyzing their mechanistic causality, experimental deployment, and cleavage protocols, this guide serves as a self-validating framework for your synthetic design.

Mechanistic Causality: Steric Shielding vs. Metal Chelation

The fundamental divergence between phenylglycinol and (R)-methioninol lies in how they transfer chiral information to a prochiral substrate.

Phenylglycinol: Rigid Steric Blockade

Phenylglycinol relies on the massive steric bulk of its phenyl group, which is situated directly adjacent to the stereocenter (Cα). When covalently attached to a substrate (e.g., forming an oxazolidine or an amide), the phenyl ring adopts a rigid conformation that effectively blocks one face of the reactive intermediate [1]. This direct steric shielding is highly effective in reactions requiring rigid transition states, such as ammonium ylide-mediated epoxidations and aziridinations, where it consistently yields excellent diastereomeric excess (de) [2].

(R)-Methioninol HCl: Stereocontrol via Coordination

In contrast, (R)-methioninol HCl—derived from D-methionine—features a less sterically demanding aliphatic backbone but possesses a highly nucleophilic thioether side chain [5]. Instead of relying solely on steric bulk, methioninol acts as a multidentate ligand. In transition-metal-catalyzed asymmetric reactions (such as the Pauson–Khand reaction), the sulfur, nitrogen, and oxygen atoms can coordinate to metals (e.g., Cobalt, Copper, or Palladium). This chelation creates a highly structured, rigid metallacycle where the metal's geometry dictates the facial selectivity of the incoming reagent [3].

G cluster_phenyl Phenylglycinol Pathway cluster_meth (R)-Methioninol HCl Pathway P_Node Phenylglycinol Bulky Phenyl Group Steric Shielding High Facial Selectivity Application1 Ammonium Ylide Epoxidation Oxazolidine Formation P_Node->Application1 Steric Blockade M_Node (R)-Methioninol Thioether Side Chain Metal Chelation (S, N, O) Stereocontrol via Coordination Application2 Pauson-Khand Reactions Phosphinooxazoline Ligands M_Node->Application2 Metal Directed

Caption: Mechanistic divergence: Steric shielding by Phenylglycinol vs. Metal chelation by Methioninol.

Comparative Data Presentation

To facilitate objective selection, the quantitative and qualitative performance metrics of both auxiliaries are summarized below.

ParameterPhenylglycinol(R)-Methioninol HCl
Primary Stereocontrol Mechanism Steric shielding (aryl bulk)Transition metal chelation (S, N, O)
Proximity of Bulk to Stereocenter Direct (Cα)Extended (thioether side chain)
Typical Diastereomeric Excess (de) >90% in rigid cyclic intermediatesHighly dependent on metal-ligand geometry
Common Applications Ammonium ylides, Meyers' lactams, oxazolidinesPhosphinooxazoline ligands, chiroptical switches
Solubility Profile Soluble in DCM, THF, EtOAcHighly water-soluble (as HCl salt); requires neutralization for organic synthesis
Typical Cleavage Conditions Hydrogenolysis (Pd/C), Oxidative (NaIO₄, Pb(OAc)₄)Hydrolysis, mild reduction, or retained as a ligand

Experimental Workflows & Self-Validating Protocols

A protocol is only as good as its reproducibility. The following step-by-step methodologies outline the standard deployment for each auxiliary, explaining the causality behind critical experimental choices.

Protocol A: Phenylglycinol in Ammonium Ylide-Mediated Epoxidation

This protocol leverages the rigid steric bulk of phenylglycinol to direct the epoxidation of aldehydes [2].

  • Auxiliary Attachment: Condense phenylglycinol with a bromoacetyl halide in the presence of triethylamine (DCM, 0 °C to RT) to form the corresponding chiral amide. Causality: Low temperature prevents racemization of the phenylglycinol stereocenter.

  • Ylide Formation: React the chiral amide with a tertiary amine (e.g., DABCO) to generate the ammonium salt. Deprotonate using a mild base (e.g., Cs₂CO₃) in acetonitrile to form the active ammonium ylide.

  • Asymmetric Epoxidation: Introduce the target aldehyde to the ylide solution at -20 °C. Causality: The bulky phenyl group of the auxiliary shields one face of the ylide, forcing the aldehyde to approach from the less hindered face, establishing the trans-epoxide geometry.

  • Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography. The diastereomeric ratio can be validated directly via crude ¹H-NMR.

Protocol B: (R)-Methioninol HCl in Phosphinooxazoline Ligand Synthesis

This protocol utilizes the chelating ability of the methioninol side chain to synthesize chiral ligands for metal-catalyzed reactions, such as the Pauson-Khand reaction[3].

  • Free-Basing the Auxiliary: Suspend (R)-methioninol HCl in DCM and treat with 1.1 equivalents of NaOH or Et₃N. Causality: The HCl salt must be neutralized to liberate the nucleophilic amine and hydroxyl groups for condensation.

  • Oxazoline Ring Closure: React the free (R)-methioninol with 2-(diphenylphosphino)benzonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at reflux (130 °C) in chlorobenzene for 24 hours.

  • Metal Coordination: Introduce the resulting phosphinooxazoline ligand to a dicobalt octacarbonyl alkyne complex. Causality: The thioether side chain of the methioninol residue provides secondary chelation to the cobalt center, locking the complex into a single, rigid diastereomeric conformation.

  • Validation: Analyze the resulting complex via ³¹P-NMR and X-ray crystallography to confirm the absolute configuration of the metal center dictated by the auxiliary [3].

G Prochiral Prochiral Substrate Attachment Covalent Attachment (Condensation/Acylation) Prochiral->Attachment Auxiliary Chiral Auxiliary (Phenylglycinol / Methioninol) Auxiliary->Attachment ChiralIntermediate Chiral Intermediate Attachment->ChiralIntermediate StereoselectiveRxn Stereoselective Reaction (Alkylation/Epoxidation) ChiralIntermediate->StereoselectiveRxn Catalyst/Reagents Diastereomers Diastereomeric Products StereoselectiveRxn->Diastereomers Facial Selectivity Cleavage Auxiliary Cleavage (Hydrolysis/Oxidation) Diastereomers->Cleavage Enantiopure Enantiopure Target Cleavage->Enantiopure

Caption: General workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis.

Auxiliary Cleavage: Causality and Troubleshooting

The ultimate utility of a chiral auxiliary depends on its traceless removal without epimerizing the newly formed stereocenters.

Cleaving Phenylglycinol: Because the benzylic C-N bond is robust, standard hydrolysis often fails. The preferred method is hydrogenolysis (H₂, Pd/C), which cleanly cleaves the benzylic bond. However, if the target molecule contains reducible functional groups (e.g., alkenes, alkynes), hydrogenolysis is contraindicated. In such cases, oxidative cleavage is required. Reagents like Sodium Metaperiodate (NaIO₄) or Lead Tetraacetate (Pb(OAc)₄) are used to oxidize the amino alcohol moiety into the corresponding benzaldimine, which is subsequently hydrolyzed to the free amine [4]. Caution: Periodic acid and its salts are strong oxidizers; strict temperature control is necessary to prevent over-oxidation.

Cleaving Methioninol Derivatives: Methioninol is frequently utilized as a persistent chiral ligand rather than a removable auxiliary [3]. When removal is necessary (e.g., from an amide or ester linkage), standard basic hydrolysis (LiOH, H₂O/THF) or reductive cleavage (LiAlH₄) is generally sufficient, as the aliphatic backbone lacks the stabilizing benzylic resonance that makes phenylglycinol difficult to cleave. However, care must be taken to avoid poisoning transition metal catalysts (like Pd/C) with the thioether sulfur if subsequent hydrogenations are planned.

Conclusion

The selection between (R)-methioninol HCl and phenylglycinol should be driven by the mechanistic requirements of the target reaction. If the reaction relies on a rigid, sterically demanding transition state (e.g., organocatalysis, ylide chemistry), phenylglycinol is the superior choice. Conversely, if the reaction involves transition metal catalysis where multidentate coordination can lock the intermediate into a predictable geometry, the thioether side chain of (R)-methioninol HCl provides an elegant and highly effective solution.

References

  • National Center for Biotechnology Information (PMC). Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. Retrieved from[Link]

  • Journal of the American Chemical Society. Acetylene−Dicobaltcarbonyl Complexes with Chiral Phosphinooxazoline Ligands: Synthesis, Structural Characterization, and Application to Enantioselective Intermolecular Pauson−Khand Reactions. Retrieved from[Link]

  • ResearchGate. Chiral auxiliary cleavage? Retrieved from[Link]

Validation

Validating enantiomeric purity of (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride

Validating Enantiomeric Purity of (R)-2-Amino-3-(methylthio)propan-1-ol Hydrochloride: A Comparative Analytical Guide (R)-2-amino-3-(methylthio)propan-1-ol hydrochloride , commonly known as D-methioninol hydrochloride, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Enantiomeric Purity of (R)-2-Amino-3-(methylthio)propan-1-ol Hydrochloride: A Comparative Analytical Guide

(R)-2-amino-3-(methylthio)propan-1-ol hydrochloride , commonly known as D-methioninol hydrochloride, is a critical chiral amino alcohol derived from the reduction of D-methionine. It serves as a vital chiral auxiliary and building block in asymmetric synthesis and pharmaceutical development. Because enantiomers can exhibit drastically different pharmacodynamic and pharmacokinetic profiles, stringent validation of enantiomeric excess (ee) is a regulatory and scientific imperative. The presence of the (S)-enantiomer (L-methioninol) can lead to off-target biological effects or disrupt stereospecific cascade reactions.

The analytical challenge in validating the enantiomeric purity of D-methioninol lies in its highly polar nature, the presence of a basic primary amine, and a reactive thioether group. As a Senior Application Scientist, I have structured this guide to objectively compare the leading analytical methodologies—Direct Chiral HPLC, Indirect HPLC via Derivatization, and Chiral Gas Chromatography (GC)—establishing a self-validating framework for precise ee determination.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for D-methioninol, the causality behind the choice depends on the required sensitivity, available instrumentation, and the physicochemical state of the analyte.

A. Direct Chiral HPLC (Crown Ether Phases)
  • Mechanism: Columns such as the CROWNPAK® CR(+) utilize a chiral crown ether selector that forms a stereoselective inclusion complex with the protonated primary amine of methioninol[1]. The highly acidic mobile phase (typically pH 1-2) ensures the amine is fully protonated, allowing the crown ether cavity to differentiate the spatial arrangement of the methylthioethyl side chain. The (S)-enantiomer is typically retained longer on the CR(+) phase[1].

  • Causality & Application: This method is chosen when sample integrity must be preserved. By avoiding derivatization, it eliminates the risk of kinetic resolution artifacts. However, it requires highly acidic aqueous mobile phases (e.g., perchloric acid), which necessitates dedicated HPLC lines to prevent system corrosion[1].

B. Indirect HPLC (Pre-column Derivatization with Marfey's Reagent)
  • Mechanism: D-methioninol is reacted with Marfey's reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or GITC to form stable diastereomers[2]. The reaction relies on the nucleophilic aromatic substitution of the fluorine atom by the primary amine of methioninol. The resulting diastereomers possess different physicochemical properties and can be baseline-separated on a standard achiral C18 reversed-phase column[2].

  • Causality & Application: This method is selected when ultra-high sensitivity is required. FDAA derivatives exhibit strong UV absorbance and excellent ionization efficiency, pushing the limit of detection (LOD) into the low picomolar range when coupled with ESI-MS[2].

C. Chiral Gas Chromatography (GC)
  • Mechanism: Due to the high boiling point and polarity of the amino alcohol, D-methioninol must be derivatized (e.g., trifluoroacetylation using TFAA) to increase volatility and improve peak shape[3]. Separation is achieved on cyclodextrin-based chiral stationary phases (e.g., CHIRALDEX), where the derivatized enantiomers form transient inclusion complexes with the cyclodextrin cavity[3].

  • Causality & Application: Chosen for its high theoretical plate count, which yields exceptional resolution. The lower the elution temperature, the greater the opportunity for enantioselectivity[3]. However, care must be taken to avoid thermal degradation of the thioether moiety at high injector temperatures.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the three primary methodologies for evaluating D-methioninol enantiomeric purity.

Analytical MethodStationary PhaseDerivatization Required?Typical Resolution (Rs)LOD / SensitivityAnalysis TimeKey Operational Consideration
Direct Chiral HPLC Crown Ether (e.g., CROWNPAK CR+)No1.5 - 2.5Moderate (UV 210 nm)15 - 25 minRequires highly acidic mobile phase (pH ~1.5)[1].
Indirect HPLC (LC-MS) Achiral C18 (Reversed-Phase)Yes (FDAA / Marfey's)> 3.0High (Low picomolar)30 - 45 minDerivatization reaction must be driven to 100% completion[2].
Chiral GC Cyclodextrin (e.g., CHIRALDEX)Yes (TFAA)2.0 - 3.5Moderate (FID / MS)20 - 35 minRequires volatile derivatives; thermal stability is a concern[3].

Experimental Protocols: Self-Validating Systems

A self-validating protocol ensures that any failure in the procedure is immediately detectable, preventing false-positive ee reporting.

Protocol A: Direct Chiral HPLC via Crown Ether Phase

Objective: Determine the ee of D-methioninol HCl without chemical alteration.

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO4) at pH 1.5.

    • Self-Validation: Verify pH with a calibrated meter; incorrect pH will prevent amine protonation, resulting in peak collapse and zero retention.

  • System Equilibration: Flush the CROWNPAK CR(+) column at a flow rate of 0.4 mL/min at 25°C until the baseline stabilizes at 210 nm.

  • Sample Preparation: Dissolve 1 mg of D-methioninol HCl in 1 mL of the mobile phase. Prepare a racemic standard (DL-methioninol HCl) at the same concentration.

  • System Suitability Injection: Inject 5 µL of the racemic standard.

    • Self-Validation: The system is only valid if baseline resolution (Rs ≥ 1.5) is achieved between the (R) and (S) peaks. The (S)-enantiomer will elute second due to stronger inclusion complexation[1].

  • Sample Analysis: Inject the D-methioninol sample. Calculate ee using the area normalization method: ee = [(Area R - Area S) / (Area R + Area S)] x 100.

Protocol B: Indirect HPLC via FDAA Derivatization

Objective: High-sensitivity ee determination using diastereomeric conversion.

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone and a 1 M solution of sodium bicarbonate (NaHCO3).

  • Derivatization Reaction: To 50 µL of D-methioninol HCl (10 mM in water), add 100 µL of FDAA solution and 20 µL of 1 M NaHCO3. Incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl.

    • Self-Validation: The solution must turn from bright orange to a lighter yellow, indicating the cessation of the nucleophilic substitution.

  • Dilution and Analysis: Dilute with 810 µL of mobile phase (e.g., 50% Acetonitrile/Water with 0.1% TFA). Inject onto a C18 column coupled to an ESI-MS.

  • Validation Check: Monitor the unreacted FDAA peak.

    • Self-Validation: If the FDAA peak is absent, the reagent was limiting, and kinetic resolution may have artificially skewed the (R):(S) ratio. The assay must be repeated with higher FDAA equivalents.

Decision Workflow for Method Selection

The following diagram illustrates the logical pathway for selecting the optimal analytical technique based on project constraints.

G Start Sample: D-Methioninol HCl (Highly Polar, Primary Amine) Q1 Is rapid, direct analysis prioritized over sensitivity? Start->Q1 DirectHPLC Direct Chiral HPLC Crownpak CR(+) (Aqueous Acidic Phase) Q1->DirectHPLC Yes Q2 Is high-sensitivity MS detection required? Q1->Q2 No IndirectHPLC Indirect HPLC FDAA Derivatization (Achiral C18 Column) Q2->IndirectHPLC Yes (Low LOD) ChiralGC Chiral GC TFAA Derivatization (Cyclodextrin Phase) Q2->ChiralGC No (Volatility focus)

Decision tree for selecting the optimal enantiomeric purity validation method for D-methioninol.

References

  • Title: Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry Source: researchgate.net URL: [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopy Analysis of (R)-2-amino-3-(methylthio)propan-1-ol HCl

This guide provides an in-depth technical analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of (R)-2-amino-3-(methylthio)propan-1-ol HCl. As a crucial chiral intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of (R)-2-amino-3-(methylthio)propan-1-ol HCl. As a crucial chiral intermediate in the synthesis of various pharmaceuticals, including antidepressants like Duloxetine, rigorous and efficient analytical methods for its identification and quality control are paramount.[1][2] This document will explore the theoretical and practical aspects of FTIR analysis, compare its utility against other common analytical techniques, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The Significance of Chiral Purity in Pharmaceutical Intermediates

In pharmaceutical development, the stereochemistry of a molecule is of critical importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[] Therefore, the ability to synthesize and confirm the enantiomeric purity of key intermediates like (R)-2-amino-3-(methylthio)propan-1-ol HCl is not just a matter of quality control, but a fundamental aspect of drug safety and efficacy.[] This necessity drives the demand for analytical techniques that are not only accurate and reliable but also efficient and suitable for implementation in a high-throughput environment.

FTIR Spectroscopy: A Powerful Tool for Structural Elucidation

FTIR spectroscopy is a non-destructive analytical technique that provides a molecular "fingerprint" of a sample by measuring its absorption of infrared light.[4] Each peak in an FTIR spectrum corresponds to the vibration of specific chemical bonds within the molecule, allowing for the identification of functional groups and the overall molecular structure. For a molecule such as (R)-2-amino-3-(methylthio)propan-1-ol HCl, FTIR is particularly well-suited to confirm the presence of its key functional moieties: the primary amine hydrochloride, the hydroxyl group, and the thioether linkage.

Predicted FTIR Spectrum and Key Vibrational Modes

Table 1: Predicted FTIR Absorption Bands for (R)-2-amino-3-(methylthio)propan-1-ol HCl

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3200-3500O-H stretch (hydrogen-bonded)Alcohol (-OH)Strong, broad
2800-3200N-H stretchPrimary Amine Hydrochloride (-NH₃⁺)Strong, broad
2850-2960C-H stretchAlkyl (-CH₂, -CH₃)Medium to strong, sharp
1570-1650N-H bend (asymmetric)Primary Amine Hydrochloride (-NH₃⁺)Medium, sharp
1500-1550N-H bend (symmetric)Primary Amine Hydrochloride (-NH₃⁺)Medium, sharp
1350-1480C-H bendAlkyl (-CH₂, -CH₃)Medium
1000-1260C-O stretchPrimary Alcohol (-CH₂OH)Strong, sharp
600-700C-S stretchThioether (-S-CH₃)Weak to medium, often sharp

Analysis of Key Functional Groups:

  • Hydroxyl Group (-OH): A prominent, broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.

  • Primary Amine Hydrochloride (-NH₃⁺): The formation of the hydrochloride salt results in a broad N-H stretching band between 2800 and 3200 cm⁻¹. Additionally, characteristic N-H bending (scissoring) vibrations are expected around 1570-1650 cm⁻¹ (asymmetric) and 1500-1550 cm⁻¹ (symmetric).

  • Thioether Group (-S-CH₃): The C-S stretching vibration typically appears in the fingerprint region, between 600 and 700 cm⁻¹. This peak can be of weak to medium intensity and may sometimes be difficult to definitively assign in a complex spectrum.

  • Alkyl Groups (-CH₂, -CH₃): Sharp peaks corresponding to C-H stretching vibrations will be present in the 2850-2960 cm⁻¹ range. C-H bending vibrations will also be observed in the 1350-1480 cm⁻¹ region.

Distinguishing Enantiomers and Racemates with FTIR

While FTIR does not directly measure chirality, it can differentiate between a pure enantiomer and a racemic mixture in the solid state.[4] This is because the crystal lattice structures of enantiopure and racemic compounds often differ, leading to distinct intermolecular interactions and, consequently, subtle but measurable differences in their FTIR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).[4]

Comparison with Alternative Analytical Techniques

While FTIR is a powerful tool for structural confirmation, a comprehensive analytical strategy for a chiral pharmaceutical intermediate often involves complementary techniques.

Table 2: Comparison of Analytical Techniques for (R)-2-amino-3-(methylthio)propan-1-ol HCl Analysis

TechniquePrincipleAdvantagesDisadvantages
FTIR Spectroscopy Infrared absorption by molecular vibrationsFast, non-destructive, provides structural information, can distinguish solid-state enantiomers from racemates.Not inherently a quantitative method without calibration, does not directly measure enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a chiral stationary phaseGold standard for determining enantiomeric purity and quantifying enantiomeric excess, highly sensitive and quantitative.Slower analysis time per sample, requires solvent consumption, more complex instrumentation.
Chiral Gas Chromatography (GC) Separation based on volatility and interaction with a chiral stationary phaseHigh resolution for volatile compounds, suitable for quantitative analysis.Requires derivatization for non-volatile compounds, high temperatures can cause degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information, can use chiral shift reagents to distinguish enantiomers.Lower sensitivity than other methods, more expensive instrumentation, complex spectra for large molecules.

Experimental Protocols

The following section outlines a detailed, step-by-step methodology for the FTIR analysis of (R)-2-amino-3-(methylthio)propan-1-ol HCl using Attenuated Total Reflectance (ATR)-FTIR, a common and convenient sampling technique.

ATR-FTIR Sample Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove any instrument and environmental absorptions.

    • Typical parameters for the background scan are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans.

  • Sample Analysis:

    • Place a small amount of the solid (R)-2-amino-3-(methylthio)propan-1-ol HCl sample onto the center of the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Interpretation:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections.

    • Identify and label the major absorption peaks and compare them to the predicted vibrational modes (Table 1) and reference spectra of similar compounds.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the FTIR analysis process.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing instrument_prep Instrument Preparation (Purge, Clean Crystal) background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Place Sample on ATR Crystal apply_pressure Apply Pressure sample_prep->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum background_subtraction Background Subtraction acquire_spectrum->background_subtraction baseline_correction Baseline Correction background_subtraction->baseline_correction peak_identification Peak Identification & Interpretation baseline_correction->peak_identification

Caption: Workflow for ATR-FTIR Analysis.

Conclusion

FTIR spectroscopy stands as a rapid, reliable, and informative technique for the structural characterization of (R)-2-amino-3-(methylthio)propan-1-ol HCl. Its ability to provide a unique molecular fingerprint allows for straightforward confirmation of the presence of key functional groups. When used in conjunction with other methods, particularly chiral HPLC for the determination of enantiomeric excess, FTIR spectroscopy is an indispensable tool in the analytical arsenal for ensuring the quality and purity of this vital pharmaceutical intermediate. The methodologies and comparative data presented in this guide are intended to empower researchers and drug development professionals in their pursuit of robust and efficient analytical strategies.

References

  • Chemistry World. (2019). Flow synthesis produces chiral intermediate for antidepressant drug. [Link]

  • ResearchGate. (n.d.). Antidepressant (−)-paroxetine and its chiral key intermediate. [Link]

  • Science China Press. (n.d.). Efficient asymmetric catalytic synthesis of antidepressant escitalopram. [Link]

  • PMC. (n.d.). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of DM1 L-methionine in powdered state. [Link]

  • Patsnap. (2022). Preparation method of duloxetine intermediate. [Link]

  • RSC Publishing. (n.d.). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. [Link]

  • NIST. (n.d.). D-Methionine. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of L-methionine in its original form. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of DM1 L-methionine prepared on filter paper. [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • PubMed. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl). [Link]

  • PMC. (2022). ATR-FTIR Biosensors for Antibody Detection and Analysis. [Link]

  • ResearchGate. (n.d.). Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. [Link]

  • Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • NIST. (n.d.). 2-Propanol, 1-amino-. [Link]

  • Arrow@TU Dublin. (n.d.). ATR-IR Spectroscopy for Rapid Quantification of Water Content in Deep Eutectic Solvents. [Link]

  • SpectraBase. (n.d.). 2-Amino-2-(hydroxymethyl)-1,3-propanediol. [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-Amino-3-(methylthio)propan-1-OL hcl proper disposal procedures

The handling and disposal of specialized chiral building blocks like (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride (also known as S-methyl-L-cysteinol hydrochloride) require precise logistical planning. Widely util...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialized chiral building blocks like (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride (also known as S-methyl-L-cysteinol hydrochloride) require precise logistical planning. Widely utilized in drug development—particularly in the synthesis of sphingomyelinase inhibitors and other targeted therapeutics [4]—this compound presents unique operational challenges due to its thioether moiety and hydrochloride salt form.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data. This document explains the causality behind each safety measure and provides self-validating protocols to ensure absolute environmental and operational control in your laboratory.

Molecular Causality and Hazard Profile

To safely manage a chemical, one must understand how its structure dictates its physical behavior.

  • The Thioether Moiety (-S-CH₃): This functional group is highly nucleophilic and prone to oxidation. It is also responsible for the compound's strong, pungent, mercaptan-like odor. Uncontrolled exposure to strong oxidizers can lead to rapid, exothermic reactions.

  • The Amine Hydrochloride (-NH₂ • HCl): This salt formation renders the organic molecule highly soluble in water and polar solvents. However, it also means the compound is slightly acidic in solution and introduces chloride ions into the waste stream.

Understanding these structural realities is critical for predicting the byproducts of degradation and combustion.

Quantitative Operational Data

The following table summarizes the physicochemical properties that directly dictate our handling and disposal logistics:

PropertyValueCausality & Operational Impact
Chemical Name (R)-2-Amino-3-(methylthio)propan-1-ol HClContains thioether and amine; requires specific oxidation protocols for spills to mitigate odor.
Molecular Formula C₄H₁₁NOS • HClYields SOx, NOx, and HCl upon combustion; strictly mandates alkaline scrubber use during incineration.
Molecular Weight 157.66 g/mol Essential for stoichiometric calculation of neutralizing oxidants during decontamination.
Physical State Solid (Crystalline Powder)Dust generation risk; mandates handling exclusively within a Class II fume hood.
Solubility Highly soluble in water/polar organicsSpills migrate quickly; aqueous waste cannot be discharged to standard municipal drains.

Operational Handling and Odor Mitigation

Because of the thioether group, even minor spills or residual dust can cause severe odor contamination in a laboratory, leading to unnecessary evacuations or health concerns. The following workflow ensures containment and provides a self-validating neutralization step.

HandlingWorkflow Start Compound Reception (R)-2-Amino-3-(methylthio)propan-1-ol HCl FumeHood Transfer to Class II Fume Hood Start->FumeHood Weighing Analytical Weighing (Anti-static, Closed System) FumeHood->Weighing Reaction Dissolution / Reaction (Isolate from Oxidizers) Weighing->Reaction Odor Odor / Spill Detected? Reaction->Odor Bleach Neutralize with 5% NaOCl (Oxidizes Thioether) Odor->Bleach Yes Proceed Proceed to Experimental Protocol Odor->Proceed No Bleach->Proceed

Operational workflow for handling thioether amino alcohols safely.
Step-by-Step Spill Decontamination Methodology

If a spill occurs, standard sweeping is insufficient. You must chemically alter the molecule to neutralize the hazard.

  • Evacuate and Ventilate: Immediately clear the area of unprotected personnel. Ensure local exhaust ventilation is operating at maximum capacity to capture volatile thioether emissions.

  • Physical Containment: Surround the powder or liquid spill with an inert, absorbent material (e.g., dry sand or a commercial universal absorbent). Do not use combustible materials like sawdust, as subsequent oxidation could cause ignition.

  • Oxidative Neutralization (Self-Validating Step): Prepare a fresh 5% sodium hypochlorite (bleach) solution. Slowly apply the bleach to the absorbed spill.

    • The Causality: The hypochlorite oxidizes the volatile sulfide (-S-CH₃) into a sulfoxide (-S(=O)-CH₃) and eventually a sulfone (-SO₂-CH₃), both of which are non-volatile and odorless [3].

    • The Validation:This is a self-validating protocol. The physical cessation of the pungent sulfurous odor serves as immediate, empirical proof that the chemical hazard has been successfully neutralized.

  • Collection: Sweep the neutralized slurry into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Secondary Wash: Wash the surface with a mild detergent and water, collecting the rinsate into the designated aqueous waste stream.

Comprehensive Disposal Methodologies

Discharging (R)-2-Amino-3-(methylthio)propan-1-ol HCl into municipal drains is strictly prohibited. The compound must be routed to specialized destruction facilities.

Why High-Temperature Incineration?

Because the empirical formula (C₄H₁₁NOS • HCl) contains sulfur, nitrogen, and chlorine, standard combustion is environmentally catastrophic. Burning this compound generates sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. Therefore, disposal must be routed to a facility utilizing a high-temperature incinerator equipped with an afterburner (to ensure complete organic destruction) and an alkaline scrubber (to neutralize the acidic SOx, NOx, and HCl emissions) [1].

DisposalLogic WasteGen Waste Generation (Solid or Liquid) Type Waste State? WasteGen->Type Solid Solid Residue / Contaminated PPE Type->Solid Solid Liquid Aqueous / Organic Solution Type->Liquid Liquid SegSolid Double-bagged Solid Hazardous Waste Solid->SegSolid SegLiq Halogenated / Sulfur Organic Waste Carboy Liquid->SegLiq Incineration High-Temp Incineration (Afterburner + Scrubber) SegSolid->Incineration SegLiq->Incineration

Decision tree for the segregation and incineration of sulfur-containing waste.
Step-by-Step Waste Segregation Methodology
  • Liquid Waste Routing: Collect all aqueous and organic liquid waste containing the compound in a clearly labeled "Halogenated/Sulfur Organic Waste" carboy.

    • Critical Rule: Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste container. Doing so risks an uncontrolled, pressure-generating exothermic oxidation of the thioether.

  • Solid Waste Routing: Place contaminated PPE, weighing boats, and filter papers into a double-bagged, transparent hazardous waste bag.

  • Manifesting and Labeling: Label the waste with the exact chemical name, and explicitly note the heteroatom hazards: "Contains Sulfur, Nitrogen, and Chloride. Requires Alkaline Scrubbing."

  • Contractor Hand-off: Transfer the manifested waste to a licensed hazardous waste contractor compliant with EPA/RCRA regulations [2].

Regulatory Compliance and Logistics

While (R)-2-Amino-3-(methylthio)propan-1-ol HCl may not be specifically listed by name on standard EPA U- or P-lists, it falls under general hazardous waste provisions due to its toxicity and environmental persistence. Under the Resource Conservation and Recovery Act (RCRA), laboratories are required to characterize their waste streams. By proactively classifying this chemical as a halogenated/sulfur-containing organic hazard, your laboratory maintains strict compliance, prevents atmospheric pollution, and ensures the safety of downstream waste management personnel [2].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US)[Link]

  • Hazardous Waste Management System U.S. Environmental Protection Agency (EPA) [Link]

  • Synthese und Test von Inhibitoren der Neutralen Sphingomyelinase TIB Leibniz Information Centre for Science and Technology[Link]

Handling

Personal protective equipment for handling (R)-2-Amino-3-(methylthio)propan-1-OL hcl

As a Senior Application Scientist, I understand that handling specialized chiral building blocks like (R)-2-Amino-3-(methylthio)propan-1-OL HCl (also known as D-Methioninol hydrochloride) requires a rigorous, scientifica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized chiral building blocks like (R)-2-Amino-3-(methylthio)propan-1-OL HCl (also known as D-Methioninol hydrochloride) requires a rigorous, scientifically grounded approach to laboratory safety. Widely utilized in proteomics and drug development, this compound features both a thioether moiety and a primary amine hydrochloride.

To build a self-validating safety protocol, we must move beyond merely listing safety gear; we must understand the chemical causality driving our choices. Below is the comprehensive operational and safety guide for handling this compound.

Mechanistic Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the specific functional groups of the molecule to understand the physical and chemical risks [1]:

  • Hydrochloride Salt (HCl) : While the salt form increases stability and aqueous solubility, it is highly hygroscopic. During weighing, it can form fine, irritating crystalline dusts. Contact with ocular or respiratory mucous membranes leads to localized acid-base reactions, causing severe irritation.

  • Methylthio Group (-S-CH3) : Thioethers possess a potent, highly unpleasant odor (stench). While not acutely toxic at standard bench scales, the human olfactory threshold for thioethers is extremely low. Strict engineering controls are required to prevent laboratory contamination and personnel discomfort.

  • Primary Amine (-NH2) : Amines act as potential dermal sensitizers. Prolonged or repeated skin exposure can lead to contact dermatitis, necessitating high-barrier hand protection.

Engineering Controls & PPE Selection System

A robust safety protocol relies on the hierarchy of controls. PPE serves as the final barrier, supported and validated by primary engineering controls.

Table 1: Quantitative & Qualitative PPE Selection Matrix

Protection AreaRecommended EquipmentStandard / CertificationCausality / Scientific Rationale
Hands Disposable Nitrile Gloves (min 4 mil thickness)EN ISO 374-1:2016 (Type B+)Nitrile provides superior permeation resistance against amines and thioethers compared to latex[2]. Prevents dermal sensitization.
Eyes Chemical Splash GogglesANSI Z87.1Protects against fine crystalline dust during weighing and liquid splashes during reconstitution. Standard safety glasses lack the required orbital seal.
Body Flame-Resistant (FR) or 100% Cotton Lab CoatOSHA 29 CFR 1910.132Prevents particulate accumulation on street clothing. Must be fully buttoned with wrists completely covered.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)ASHRAE 110Primary defense against thioether stench and HCl salt dust [3]. N95/P100 masks are redundant if a certified hood is utilized.

Step-by-Step Operational Workflow

Trustworthiness in execution requires a reproducible, self-validating protocol. Do not deviate from this sequence.

Phase 1: Pre-Operation & Donning

  • Validate Engineering Controls : Before opening the chemical container, verify the chemical fume hood is operational. Check the digital flow monitor to ensure a face velocity of 80-100 feet per minute (fpm).

  • Inspect PPE : Examine nitrile gloves for micro-tears or degradation. Ensure chemical splash goggles have a tight, comfortable seal against the face.

  • Donning Sequence : Put on the lab coat (buttoned completely to the neck), followed by safety goggles, and finally the nitrile gloves. Ensure the glove cuffs are pulled over the lab coat sleeves to eliminate exposed skin at the wrists.

Phase 2: Handling & Weighing

  • Containment : Place the analytical balance entirely inside the fume hood. Never weigh thioether compounds on an open benchtop.

  • Static Control : Hydrochloride salts hold static charge, causing powder to aerosolize and cling to surfaces. Use an anti-static weighing boat (or a static eliminator ionizer) and a PTFE-coated spatula.

  • Reconstitution : Slowly add your solvent (e.g., water, ethanol, or biological buffer) to the pre-weighed solid within the hood. The dissolution of amine hydrochlorides can be mildly exothermic; swirl gently to dissipate heat.

Phase 3: Doffing & Decontamination

  • Surface Neutralization : Wipe down the balance, spatulas, and hood surface with a 10% bleach (sodium hypochlorite) solution. The mild oxidant will neutralize residual thioether odors by converting them to non-odorous sulfoxides, followed by a 70% ethanol wipe to remove bleach residue.

  • Doffing Sequence : Remove gloves using the "glove-in-glove" technique to trap surface contaminants inside the inverted gloves. Wash hands immediately with soap and water. Remove goggles and lab coat only after hands are clean.

Spill Response and Waste Management Plan

Improper disposal of thioether-containing waste can trigger facility-wide odor complaints and regulatory violations.

  • Solid Waste : Empty chemical vials, contaminated weighing boats, and used nitrile gloves must be collected in a designated, sealable solid hazardous waste container. Label clearly as "Contaminated Lab Debris - Thioether/Amine".

  • Liquid Waste : Aqueous or organic solutions of (R)-2-Amino-3-(methylthio)propan-1-OL HCl must be collected in a compatible High-Density Polyethylene (HDPE) liquid waste carboy. Label as "Aqueous Basic/Amine Waste." Critical Warning: Never mix thioether waste with strong oxidizing agents (e.g., concentrated nitric acid), as this can trigger a violent, exothermic oxidation reaction.

Process Visualization

The following diagram illustrates the logical dependency between hazard identification, control implementation, and final disposal.

G Hazard Hazard Identification (HCl Salt Dust, Thioether Odor) EngControl Engineering Controls (Chemical Fume Hood Validation) Hazard->EngControl Dictates PPE PPE Selection (EN 374 Nitrile, ANSI Z87.1 Goggles) Hazard->PPE Requires Operation Operational Handling (Anti-static Weighing, Dissolution) EngControl->Operation Enables Safe PPE->Operation Protects During Waste Waste Management (Segregated Aqueous & Solid Waste) Operation->Waste Generates

Caption: Logical workflow from thioether hazard identification to safe operational waste management.

References

  • Title : Working with Chemicals - Prudent Practices in the Laboratory Source : National Research Council (US) / National Institutes of Health (NIH) URL : [Link][1]

  • Title : EN 374 and Chemical Resistance Ratings: A Complete Overview Source : Droppe Industrial Safety URL :[Link] [2]

  • Title : 1910.1450 App A - Recommendations Concerning Chemical Hygiene in Laboratories Source : Occupational Safety and Health Administration (OSHA) URL :[Link] [3]

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